Mmae-smcc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C58H89N7O14S |
|---|---|
Molecular Weight |
1140.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C58H89N7O14S/c1-13-35(6)51(42(77-11)30-47(69)63-28-17-20-41(63)53(78-12)36(7)54(72)59-37(8)52(71)39-18-15-14-16-19-39)62(10)57(75)49(33(2)3)60-55(73)50(34(4)5)61(9)44(66)27-29-80-43-31-48(70)64(56(43)74)32-38-21-23-40(24-22-38)58(76)79-65-45(67)25-26-46(65)68/h14-16,18-19,33-38,40-43,49-53,71H,13,17,20-32H2,1-12H3,(H,59,72)(H,60,73)/t35-,36+,37+,38?,40?,41-,42+,43?,49-,50-,51-,52+,53+/m0/s1 |
InChI Key |
KPJLIFRLZIUVFO-AREODUGYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MMAE-SMCC: Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Monomethyl Auristatin E (MMAE) conjugated to the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This combination is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), enabling the targeted delivery of the highly potent cytotoxic agent MMAE to cancer cells. This document details the chemical structures, physicochemical properties, and relevant experimental protocols for the synthesis and characterization of MMAE-SMCC and its subsequent conjugation to monoclonal antibodies.
Core Components: Structure and Chemical Properties
The this compound drug-linker is comprised of two key molecules: the cytotoxic payload, MMAE, and the heterobifunctional crosslinker, SMCC.
Monomethyl Auristatin E (MMAE)
MMAE is a synthetic analogue of the natural product dolastatin 10, a potent antimitotic agent.[1] Due to its high cytotoxicity, it is unsuitable for use as a standalone chemotherapeutic agent but is highly effective as a payload in ADCs.[1][2] MMAE is 100 to 1000 times more potent than doxorubicin.[1] It is a peptide derivative that functions by inhibiting tubulin polymerization, a critical process for cell division.[1][3]
SMCC Linker
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable, heterobifunctional crosslinker.[4][5] It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[5][6] The NHS ester reacts with primary amines (like the N-terminal amine of MMAE or lysine residues on antibodies) to form stable amide bonds, while the maleimide group reacts with sulfhydryl (thiol) groups (typically from cysteine residues on antibodies) to form stable thioether bonds.[5][7] The cyclohexane ring in the SMCC spacer arm enhances the stability of the maleimide group against hydrolysis compared to linkers without this feature.[7][8]
This compound Conjugate
The this compound conjugate is formed by the reaction between the primary N-terminal amine of MMAE and the NHS ester of the SMCC linker. This creates a stable amide bond, resulting in a maleimide-activated MMAE derivative ready for conjugation to a thiol-containing molecule, such as a reduced antibody.
Quantitative Data
The following tables summarize the key quantitative properties of MMAE, SMCC, and the resulting this compound conjugate.
Table 1: Physicochemical Properties of Monomethyl Auristatin E (MMAE)
| Property | Value | Reference(s) |
| Chemical Formula | C₃₉H₆₇N₅O₇ | [1][2] |
| Molecular Weight | 717.98 g/mol | [1] |
| CAS Number | 474645-27-7 | [1] |
| Solubility | Soluble in DMSO (up to 20 mM) | [1] |
| Mechanism of Action | Tubulin Polymerization Inhibitor | [1][3] |
Table 2: Physicochemical Properties of SMCC Linker
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₈N₂O₆ | [5][9] |
| Molecular Weight | 334.32 g/mol | [5][7] |
| CAS Number | 64987-85-5 | [5][9] |
| Purity | >95% / 98% | [5][9] |
| Solubility | Soluble in DMSO, DMF, THF, Acetonitrile. Not directly water-soluble. | [5][7] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | [5] |
Table 3: Physicochemical Properties of this compound Conjugate
| Property | Value | Reference(s) |
| Chemical Formula | C₅₈H₈₉N₇O₁₄S (post-conjugation to a thiol) | This is a representative formula. |
| Molecular Weight | ~1052.3 g/mol (MMAE + SMCC portion) | Derived from component MWs. |
| Solubility | Soluble in DMSO (220 mg/mL) | [10] |
| Storage | Store at -20°C. Unstable in solution; prepare freshly. | [10] |
Core Diagrams
This compound Structure
The diagram below illustrates the chemical structure formed by the covalent linkage of MMAE and the SMCC crosslinker.
References
- 1. adcreview.com [adcreview.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMCC - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. nbinno.com [nbinno.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. genelink.com [genelink.com]
- 9. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
- 10. glpbio.com [glpbio.com]
The Role of the SMCC Linker in Antibody-Drug Conjugates: A Technical Guide
Executive Summary: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects these two components, is a critical determinant of an ADC's overall efficacy, stability, and safety profile. Among the various linker technologies, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a prototypical non-cleavable linker. Its robust, stable design ensures that the cytotoxic payload remains firmly attached to the antibody in systemic circulation, minimizing off-target toxicity. Drug release from an SMCC-based ADC is a finely orchestrated process, occurring only after the ADC has been internalized by the target cancer cell and the antibody component has been completely degraded within the lysosome. This mechanism provides a high degree of stability and a favorable safety profile, as exemplified by the clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®). This technical guide provides an in-depth exploration of the SMCC linker, its conjugation chemistry, mechanism of action, and impact on ADC performance, supplemented with quantitative data and detailed experimental protocols for researchers in the field.
The SMCC Linker: A Detailed Overview
The SMCC linker is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that allow for the sequential conjugation of an antibody to a cytotoxic payload.[1] Its enduring popularity in ADC development stems from the high stability of the bonds it forms.
Chemical Structure and Properties
SMCC, or Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is characterized by three key chemical motifs:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the epsilon-amino group of lysine residues on the surface of an antibody.
-
Maleimide: A thiol-reactive group that forms a highly stable thioether bond with sulfhydryl groups present on the cytotoxic payload.
-
Cyclohexane Ring: A rigid, non-aromatic spacer that provides structural stability and maintains a defined distance between the antibody and the payload.[2][3]
This structure makes SMCC a non-cleavable linker, as it lacks specific cleavage sites for enzymes or physiological conditions like low pH.[4][5]
Mechanism of Conjugation
The conjugation of a payload to an antibody using the SMCC linker is a precise, two-step process that leverages its heterobifunctional nature. This sequential approach prevents self-conjugation and ensures a controlled reaction.
Step 1: Antibody Modification: The NHS ester of SMCC is reacted with the monoclonal antibody. It forms a stable amide bond with the primary amine of a lysine residue, attaching the linker to the antibody and presenting a reactive maleimide group.
Step 2: Payload Attachment: The thiol-containing cytotoxic payload (e.g., DM1) is then added to the maleimide-activated antibody. The maleimide group reacts specifically with the payload's sulfhydryl group to form a stable thioether bond, completing the ADC construct.[2]
Mechanism of Action of SMCC-based ADCs
The efficacy of an SMCC-linked ADC is entirely dependent on its ability to be internalized by the target cell and processed through the endosomal-lysosomal pathway.[6][7]
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[2]
-
Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.[2][6]
-
Lysosomal Trafficking: The complex is trafficked from early endosomes to late endosomes and finally fuses with lysosomes.[8]
-
Antibody Degradation & Payload Release: Inside the highly acidic and enzyme-rich environment of the lysosome, proteases completely degrade the antibody backbone.[2][9] This degradation liberates the cytotoxic payload, which remains attached to the linker and the lysine residue it was conjugated to (e.g., Lysine-SMCC-DM1). This is the active metabolite.[10]
-
Cytotoxic Action: The active metabolite then acts on its intracellular target (e.g., tubulin for DM1), leading to cell cycle arrest and apoptosis.[11][12]
The Absence of the Bystander Effect
A key characteristic of ADCs with non-cleavable linkers like SMCC is the lack of a "bystander effect."[1] The released active metabolite (Lysine-SMCC-Payload) is typically charged and membrane-impermeable.[1][13] Consequently, it cannot diffuse out of the target cell to kill adjacent, antigen-negative tumor cells. This contrasts with many cleavable linkers, which release uncharged, membrane-permeable payloads that can induce bystander killing.[14][] While this enhances safety and target specificity, it makes SMCC-based ADCs less effective in tumors with heterogeneous antigen expression.
Impact of SMCC on ADC Performance
The choice of the SMCC linker profoundly influences the pharmacokinetic, efficacy, and safety profiles of an ADC.
-
Pharmacokinetics and Stability: The primary advantage of the SMCC linker is its exceptional stability in plasma. The robust amide and thioether bonds prevent premature release of the cytotoxic payload during circulation, which is critical for ensuring the ADC reaches the tumor intact and for minimizing systemic toxicity.[9] This stability contributes to a longer ADC half-life.
-
Efficacy: The efficacy of SMCC-linked ADCs is tightly coupled to the biological processes of the target cell, requiring high antigen expression, efficient internalization, and effective lysosomal degradation.
-
Safety and Toxicity: By preventing premature payload release, SMCC linkers generally lead to a more favorable safety profile compared to less stable, cleavable linkers.[9] This reduces the risk of off-target toxicities in healthy, rapidly dividing tissues like bone marrow.
Quantitative Performance Data
The performance of ADCs is measured using several quantitative metrics. The tables below summarize representative data for the SMCC-based ADC ado-trastuzumab emtansine (T-DM1) and provide a conceptual comparison with cleavable linker ADCs.
Table 1: Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine (T-DM1)
| Parameter | Value (Mean ± SD) | Note |
|---|---|---|
| Cmax (Cycle 1) | 74.4 ± 10.1 µg/mL | Maximum concentration after first dose (3.6 mg/kg).[16] |
| Ctrough (Cycle 1) | 1.34 ± 0.802 µg/mL | Trough concentration before second dose.[16] |
| AUCinf (Cycle 1) | 338 ± 69.5 µg*day/mL | Total drug exposure after the first dose.[16] |
| Elimination Half-life | ~4 days | Reflects the high stability of the conjugate.[17] |
Table 2: Comparative In Vitro Cytotoxicity (IC50)
| ADC Type | Linker/Payload | Target Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| T-DM1 | SMCC-DM1 | HER2+ Breast Cancer | ~33 pmol/L | [18] |
| Cleavable ADC | β-galactosidase-MMAE | HER2+ Breast Cancer | ~8.8 pmol/L | [18] |
| Note: This table illustrates that different linker-payload combinations result in different potencies. Direct comparison is complex due to the different payloads (DM1 vs. MMAE). |
Table 3: Conceptual Comparison of In Vivo Performance
| Feature | SMCC (Non-cleavable) | Typical Cleavable Linker |
|---|---|---|
| Tumor Growth Inhibition | Strong in high-antigen, homogenous tumors.[19] | Potentially stronger in heterogeneous tumors due to bystander effect.[20][21] |
| Off-Target Toxicity | Generally lower due to high plasma stability.[9] | Can be higher due to potential for premature payload release.[3] |
| Therapeutic Window | Often wider due to improved safety profile. | Can be narrower if off-target toxicity is significant. |
Key Experimental Protocols
Accurate characterization of ADCs is essential for development. The following are generalized protocols for key analytical procedures involving SMCC-linked ADCs.
Protocol for Two-Step Antibody-Payload Conjugation via SMCC
This protocol outlines the standard procedure for conjugating a thiol-containing payload to an antibody via lysine residues.
-
Materials:
-
Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC crosslinker.
-
Anhydrous DMSO or DMF.
-
Thiol-containing cytotoxic payload.
-
Desalting columns (e.g., Sephadex G-25).
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4.
-
-
Procedure:
-
SMCC Activation: Allow the SMCC vial to equilibrate to room temperature. Prepare a fresh stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF.[22]
-
Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[22]
-
Incubation (Step 1): Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.[23]
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. Collect the protein fractions containing the maleimide-activated antibody.[22]
-
Payload Conjugation: Immediately add the thiol-containing payload to the purified, activated antibody. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.
-
Incubation (Step 2): Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[24]
-
Quenching: Add an excess of a quenching agent like N-acetyl cysteine to cap any unreacted maleimide groups.
-
Final Purification: Purify the final ADC product from excess payload and quenching agent using a desalting column, tangential flow filtration, or size-exclusion chromatography.
-
Protocol for Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the average DAR and the distribution of drug-loaded species for ADCs.[25][26]
-
Materials & Equipment:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[25]
-
Mobile Phase B: Low salt buffer, often containing an organic modifier (e.g., 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0).[25]
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1-2 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks. The earliest eluting peak corresponds to the unconjugated antibody (DAR=0). Subsequent peaks correspond to species with increasing numbers of conjugated drugs (DAR=2, DAR=4, etc.), which are more hydrophobic and elute later.[27]
-
Integrate the area of each peak (Aᵢ).
-
Calculate the weighted average DAR using the formula: DAR_avg = Σ(Aᵢ * DARᵢ) / ΣAᵢ where Aᵢ is the area of the peak for a given drug load and DARᵢ is the number of drugs for that peak (0, 2, 4, etc.).[26]
-
-
Protocol for In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring drug deconjugation over time.[28][29]
-
Materials & Equipment:
-
Procedure:
-
Incubation: Spike the ADC into plasma at a defined concentration. Incubate the mixture at 37°C.
-
Time Points: Aliquot samples at various time points (e.g., 0, 24, 48, 96, 168 hours).[30] Immediately freeze samples at -80°C to stop any reaction.
-
Sample Processing (Two common methods):
-
Intact ADC Analysis: Use immunoaffinity capture to isolate the ADC from the plasma matrix. Elute the captured ADC and analyze by LC-MS to determine the change in average DAR over time.[32]
-
Free Payload Analysis: Precipitate plasma proteins using cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant. Analyze the supernatant by LC-MS/MS to quantify the amount of free payload that has been released from the ADC.[31]
-
-
Data Analysis: Plot the average DAR or the percentage of released payload against time to determine the stability profile and calculate the in vitro half-life of the conjugate.
-
Conclusion
The SMCC linker represents a robust and highly validated technology in the field of antibody-drug conjugates. Its non-cleavable nature provides exceptional plasma stability, which translates to an improved safety profile and predictable pharmacokinetics. While its mechanism of action precludes a bystander effect, making it most suitable for tumors with high and homogenous antigen expression, its clinical success has cemented its role as a foundational tool in ADC design. For researchers and drug developers, a thorough understanding of SMCC's chemistry, mechanism, and analytical characterization is essential for harnessing its full potential in creating the next generation of targeted cancer therapies.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 13. njbio.com [njbio.com]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. proteochem.com [proteochem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. interchim.fr [interchim.fr]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. agilent.com [agilent.com]
- 27. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 28. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 30. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. ADC Plasma Stability Assay [iqbiosciences.com]
The Core Mechanism of Monomethyl Auristatin E (MMAE) as a Cytotoxic Payload in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of Monomethyl Auristatin E (MMAE), a highly potent synthetic antineoplastic agent and a cornerstone payload in the development of Antibody-Drug Conjugates (ADCs). We will dissect its journey from ADC internalization to the induction of cell death, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Introduction: The "Magic Bullet" Concept and the Role of MMAE
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to deliver highly cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues.[1][2] This "magic bullet" approach relies on three core components: a monoclonal antibody that selectively binds to a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1][2]
Monomethyl Auristatin E (MMAE) has emerged as one of the most successful and widely used payloads in ADC development.[1][3] It is a synthetic analogue of dolastatin 10, a natural antimitotic agent isolated from the sea hare Dolabella auricularia.[1][4] Due to its extreme potency—up to 1000 times more effective than traditional chemotherapeutics like doxorubicin—MMAE is too toxic to be administered as a standalone drug.[5][] However, when conjugated to an antibody, its cytotoxic power can be precisely unleashed within cancer cells, making it a critical component in several FDA-approved ADCs.[1][]
General Mechanism of Action: From Cell Surface to Cytosol
The therapeutic action of an MMAE-based ADC is a multi-step process that begins with specific targeting and culminates in the release of the active payload inside the cancer cell.
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[1]
-
Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through a process called receptor-mediated endocytosis.[1][7]
-
Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome.[1][8][9] The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step.
-
Payload Release: Inside the lysosome, the linker connecting MMAE to the antibody is cleaved. For ADCs utilizing a valine-citrulline (vc) linker, this cleavage is typically performed by lysosomal proteases like cathepsin B.[4][]
-
Cytosolic Diffusion: Once liberated, the free MMAE, being a membrane-permeable molecule, diffuses out of the lysosome and into the cell's cytosol, where it can engage its intracellular target.[1][7]
Intracellular Payload Mechanism: Disruption of Microtubules and Induction of Apoptosis
Once in the cytosol, free MMAE exerts its potent cytotoxic effects primarily by disrupting the microtubule network, a critical component of the cell's cytoskeleton.
-
Tubulin Inhibition: MMAE binds to tubulin, the protein subunit that polymerizes to form microtubules.[4][10] This binding prevents the polymerization process, effectively halting the assembly and extension of microtubules.[5][11]
-
Cell Cycle Arrest: Microtubules are essential for forming the mitotic spindle, the structure that segregates chromosomes during cell division (mitosis). By disrupting microtubule dynamics, MMAE causes cells to arrest in the G2/M phase of the cell cycle, preventing them from completing mitosis.[1][12]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a form of programmed cell death known as apoptosis, often referred to as "mitotic catastrophe".[13] This process is characterized by the activation of a cascade of enzymes called caspases (e.g., caspase-3, caspase-9) and the cleavage of key cellular proteins like poly ADP-ribose polymerase (PARP).[14][15]
-
Bystander Effect: Because MMAE is cell-permeable, it can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[1][7] This "bystander effect" is a significant advantage, as it can help eradicate heterogeneous tumors where not all cells express the target antigen.[16]
-
Immunogenic Cell Death (ICD): Recent studies suggest that MMAE can also induce immunogenic cell death. This process involves the release of signals from dying cancer cells that attract and activate immune cells, potentially stimulating a broader anti-tumor immune response.[3]
Quantitative Data: Cytotoxicity of MMAE in Cancer Cell Lines
The potency of MMAE is quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The IC50 of free MMAE is typically in the low nanomolar to picomolar range across a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 / EC50 Value (nM) | Citation(s) |
| PC-3 | Prostate Cancer | ~2 | [5] |
| C4-2B | Prostate Cancer | ~2 | [5] |
| MDA-MB-468 | Breast Cancer | Lower than MDA-MB-453 | [17] |
| MDA-MB-453 | Breast Cancer | Sensitive to MMAE | [17] |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [18] |
| HEK293 | Kidney (Embryonic) | 4.24 ± 0.37 | [18] |
| L-82 | Anaplastic Large Cell Lymphoma | Varies by ADC construct | [16][19] |
| HCT-116 | Colon Cancer | High picomolar to low nanomolar | [13] |
| PANC-1 | Pancreatic Cancer | High picomolar to low nanomolar | [13] |
| HepG2, Hep3B2 | Liver Cancer | Sensitive to MMAE | [20] |
| OVCAR3 | Ovarian Cancer | Sensitive to MMAE | [20] |
| KM-H2 | Hodgkin Lymphoma | Sensitive to MMAE | [20] |
| N87 | Gastric Cancer | Sensitive to MMAE | [20] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the effects of MMAE on cancer cell lines.
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the cytotoxic effect of a compound.[21][22][23]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MMAE stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[22][24]
-
Treatment: Prepare serial dilutions of MMAE in culture medium. Remove the old medium from the plate and add 100 µL of the MMAE dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.[22]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the dark at 37°C.[24]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the MMAE concentration and use non-linear regression to determine the IC50 value.
Cell Cycle Analysis
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MMAE (and a vehicle control) for a specified time (e.g., 24 hours).[5][13]
-
Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for quantification of cells in the G1, S, and G2/M phases.[25] An accumulation of cells in the G2/M peak is indicative of MMAE's mechanism of action.[5]
Apoptosis Assay
Apoptosis can be detected using several methods, including Annexin V/PI staining by flow cytometry and Western blotting for apoptosis markers.
A. Annexin V/PI Staining by Flow Cytometry:
-
Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.[14]
-
Staining: Wash cells with cold PBS and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
B. Western Blot for Cleaved Caspase-3 and PARP:
-
Treatment and Lysis: Treat cells with MMAE for various time points (e.g., 24, 48, 72 hours).[15] Lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[14]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the cleaved forms of caspase-3 and PARP confirms the induction of apoptosis.[14][15]
Conclusion
Monomethyl Auristatin E is a highly effective cytotoxic payload that forms the backbone of numerous successful Antibody-Drug Conjugates. Its mechanism of action is well-defined, involving a precise, multi-step process of ADC internalization, lysosomal cleavage, and cytosolic release. Once free, MMAE potently disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. This robust and multifaceted mechanism, which also includes a valuable bystander effect, underscores the critical role of MMAE in advancing the field of targeted cancer therapy. A thorough understanding of these pathways and the experimental methods used to probe them is essential for the continued development and optimization of next-generation ADCs.
References
- 1. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 9. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 13. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Auristatin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of auristatin-based antibody-drug conjugates (ADCs), a prominent class of targeted cancer therapeutics. It delves into their core components, mechanism of action, key derivatives, and the experimental methodologies used in their development and characterization.
Introduction to Auristatin-Based ADCs
Auristatins are highly potent synthetic analogs of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] These antimitotic agents are too toxic to be used as standalone chemotherapeutic drugs but are ideal as payloads for ADCs.[3] By attaching auristatins to monoclonal antibodies (mAbs) that target tumor-specific antigens, their cytotoxic power can be precisely delivered to cancer cells, minimizing systemic toxicity.[1]
The general structure of an auristatin-based ADC consists of three key components:
-
A monoclonal antibody (mAb): Provides specificity by binding to a target antigen predominantly expressed on the surface of cancer cells.
-
A cytotoxic auristatin payload: Induces cell death upon internalization into the target cell.
-
A linker: Covalently connects the antibody to the payload, designed to be stable in circulation and release the payload under specific conditions within the target cell.
Auristatin-based ADCs have demonstrated significant clinical success, with several approved drugs and many more in clinical trials for the treatment of various hematological and solid tumors.[3][4]
Mechanism of Action
The primary mechanism of action of auristatins is the disruption of the microtubule network within cancer cells.[3] This leads to cell cycle arrest and subsequent apoptosis. Furthermore, auristatin-based ADCs can induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[5]
Microtubule Disruption and Apoptosis
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosomes, where the linker is cleaved, releasing the active auristatin payload into the cytoplasm.[1]
The released auristatin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[3]
Immunogenic Cell Death (ICD)
Beyond direct cytotoxicity, auristatin-based ADCs can induce a form of cancer cell death that stimulates the immune system, known as immunogenic cell death (ICD).[5] This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to recruit and activate immune cells.[5][6]
Key DAMPs released during auristatin-induced ICD include:
-
Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat me" signal for dendritic cells (DCs).[5][6]
-
ATP secretion: Extracellular ATP acts as a "find me" signal, attracting immune cells to the tumor microenvironment.[5][6]
-
High-mobility group box 1 (HMGB1) release: HMGB1 is a nuclear protein that, when released, can promote DC maturation and T-cell responses.[6]
The induction of ICD by auristatin-based ADCs suggests a dual mechanism of action, combining direct tumor cell killing with the potential for a durable anti-tumor immune response.
Core Components of Auristatin-Based ADCs
Auristatin Payloads: MMAE and MMAF
The two most widely used auristatin derivatives in ADC development are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[4]
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent, membrane-permeable auristatin derivative.[7] Its ability to cross cell membranes allows for a "bystander effect," where the payload released from a target cell can diffuse and kill neighboring antigen-negative cancer cells.[7]
-
Monomethyl Auristatin F (MMAF): MMAF is a less potent, membrane-impermeable derivative due to a charged C-terminal phenylalanine.[7] This limits its bystander killing potential but can lead to a more favorable safety profile in some contexts.[3]
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Structure | N-terminal monomethylated pentapeptide | N-terminal monomethylated pentapeptide with a C-terminal phenylalanine |
| Potency | High (pM to low nM IC50)[1] | Moderate (nM IC50)[7] |
| Membrane Permeability | High[7] | Low[7] |
| Bystander Effect | Yes[7] | Limited to no[7] |
| Common Linker Type | Cleavable (e.g., vc-linker) | Cleavable or non-cleavable |
Linker Technologies
The linker plays a critical role in the efficacy and safety of an ADC. It must be stable in the systemic circulation to prevent premature release of the payload and efficiently release the active drug inside the target cell.
-
Cleavable Linkers: These linkers are designed to be cleaved by specific enzymes, such as cathepsin B, which are abundant in the lysosomal compartment of cancer cells.[1] A widely used cleavable linker is the valine-citrulline (vc) dipeptide linker.[1]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.
The choice of linker is often dictated by the properties of the payload. For instance, the membrane-permeable MMAE is typically paired with a cleavable linker to enable the bystander effect.
Quantitative Data
In Vitro Cytotoxicity
The in vitro potency of auristatin-based ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| ADC (Target) | Payload | Cell Line | Cancer Type | IC50 (ng/mL) |
| Brentuximab vedotin (CD30) | MMAE | Hodgkin lymphoma cells | Hodgkin Lymphoma | < 10[8] |
| HB22.7-vcMMAE (CD22) | MMAE | DoHH2 | Non-Hodgkin Lymphoma | 20-284[9] |
| HB22.7-vcMMAE (CD22) | MMAE | Granta 519 | Non-Hodgkin Lymphoma | 20-284[9] |
| L49-vcMMAF (p97) | MMAF | IGR37 | Melanoma | 1-26 |
| L49-vcMMAF (p97) | MMAF | SK-MEL-5 | Melanoma | 1-26 |
Note: IC50 values can vary significantly depending on the experimental conditions, including cell line, incubation time, and assay method.
Pharmacokinetics of Approved Auristatin-Based ADCs
| ADC | Dose and Schedule | Mean ADC Clearance | Mean MMAE Clearance | ADC Half-life | MMAE Half-life |
| Brentuximab vedotin | 1.8 mg/kg every 3 weeks | 1.5 L/day | 66.5 L/day | ~4 days | ~6 days |
| Enfortumab vedotin | 1.25 mg/kg on Days 1, 8, 15 of a 28-day cycle | 0.11 L/h | 2.11 L/h | 3.6 days | 2.6 days |
| Polatuzumab vedotin | 1.8 mg/kg every 3 weeks | 0.9 L/day | 8.9 L/day | ~8 days | ~12 days |
Preclinical Toxicology: Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that does not cause unacceptable toxicity. It is a critical parameter determined in preclinical studies.
| ADC | Payload | Species | MTD |
| Brentuximab vedotin | MMAE | Rat | >30 mg/kg[10] |
| Brentuximab vedotin | MMAE | Rat | 18 mg/kg (for a specific homogenous formulation)[11] |
| Auristatin F, M, and W-based ADCs (CD70) | Auristatin F, M, W | Mouse | 100 mg/kg[3] |
Note: MTD values are highly dependent on the specific ADC construct, animal model, and dosing schedule.
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. innate-pharma.com [innate-pharma.com]
Navigating the Synthesis and Analysis of MMAE-SMCC Antibody-Drug Conjugates: A Technical Guide
For researchers, scientists, and drug development professionals, the precise engineering of antibody-drug conjugates (ADCs) is paramount to achieving targeted therapeutic efficacy. Monomethyl auristatin E (MMAE) conjugated to a monoclonal antibody via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker represents a potent and widely utilized ADC platform. This technical guide provides an in-depth overview of MMAE-SMCC, covering supplier information, purity analysis, detailed experimental protocols, and the underlying mechanism of action.
Reputable Suppliers of this compound for Research
For researchers embarking on ADC development, sourcing high-purity components is a critical first step. Several reputable suppliers provide this compound for research purposes, ensuring a reliable foundation for conjugation experiments.
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Offers this compound for research use, with product information on solubility and storage.[1] |
| DC Chemicals | --INVALID-LINK-- | Provides this compound as a drug-linker conjugate for ADC development. |
| Cambridge Bioscience | --INVALID-LINK-- | Distributes MedChemExpress products, including this compound, for research applications. |
| APExBIO | --INVALID-LINK-- | Supplies this compound and other ADC-related compounds for scientific research. |
| GlpBio | --INVALID-LINK-- | Offers this compound with information on chemical properties and storage conditions. |
| CellMosaic | --INVALID-LINK-- | Provides ADC conjugation kits and services, including those involving MMAE.[2] |
Purity Analysis of this compound and Resulting ADCs
Ensuring the purity of both the this compound linker-payload and the final ADC is crucial for reproducible and reliable experimental results. The primary analytical techniques employed are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These methods are essential for determining the drug-to-antibody ratio (DAR), identifying the presence of unconjugated antibody or free drug, and assessing the overall homogeneity of the conjugate.
Key Purity Parameters and Analytical Methods
| Parameter | Analytical Method | Purpose |
| Purity of this compound | RP-HPLC | To confirm the chemical purity of the drug-linker before conjugation. |
| Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC | To determine the average number of drug molecules conjugated to each antibody. |
| Unconjugated Antibody | HIC, RP-HPLC | To quantify the amount of antibody that has not been successfully conjugated. |
| Free Drug-Linker | RP-HPLC | To detect and quantify any residual, unconjugated this compound. |
| Aggregation | Size-Exclusion Chromatography (SEC) | To assess the presence of high-molecular-weight aggregates in the final ADC product. |
Detailed Experimental Protocols
The following sections provide generalized, step-by-step protocols for the analysis and synthesis of this compound ADCs. These should be considered as a starting point and may require optimization based on the specific antibody and experimental conditions.
Protocol 1: Purity Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. It is particularly well-suited for determining the DAR of ADCs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-50 µg of the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution profile at 280 nm. Different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later.
-
Data Analysis: Integrate the peak areas for each DAR species to calculate the average DAR and the distribution of drug loading.
Protocol 2: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a denaturing technique that can be used to assess the purity of the this compound drug-linker and to analyze the light and heavy chains of the ADC after reduction.
Materials:
-
RP-HPLC column (e.g., C4 or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
HPLC system with UV detector
Procedure for this compound Purity:
-
Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) and dilute with Mobile Phase A.
-
Injection and Elution: Inject the sample and run a gradient from low to high concentration of Mobile Phase B.
-
Detection: Monitor at a wavelength appropriate for MMAE (e.g., 248 nm).
-
Analysis: Assess the chromatogram for the presence of impurities.
Procedure for Reduced ADC Analysis:
-
Antibody Reduction: Incubate the ADC (1-5 mg/mL) with 10-20 mM DTT at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Injection and Elution: Inject the reduced sample and apply a gradient to separate the light and heavy chains.
-
Detection: Monitor at 280 nm.
-
Analysis: The chromatograms will show peaks corresponding to the unconjugated light chain and the drug-conjugated heavy chain, allowing for an estimation of conjugation efficiency.
Protocol 3: Antibody-Drug Conjugation with this compound
This protocol outlines the general steps for conjugating this compound to an antibody via cysteine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography or Tangential Flow Filtration)
Procedure:
-
Antibody Reduction: Incubate the antibody (typically 5-10 mg/mL) with a 5-10 molar excess of TCEP at room temperature for 1-2 hours to reduce the interchain disulfide bonds and expose the reactive thiol groups.
-
Drug-Linker Conjugation: Add a 5-10 molar excess of this compound (dissolved in DMSO) to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v). Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Add a 5-10 molar excess of a quenching reagent, such as N-acetylcysteine, to react with any excess this compound and cap any unreacted thiol groups on the antibody. Incubate for 20-30 minutes.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method such as SEC or TFF. The buffer should be exchanged to a formulation buffer suitable for storage.
-
Characterization: Analyze the purified ADC for DAR, purity, and aggregation using HIC, RP-HPLC, and SEC as described above.
Mechanism of Action and Signaling Pathway
The cytotoxic effect of MMAE-based ADCs is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell.[3] This is followed by internalization of the ADC-antigen complex.
Caption: Mechanism of action of an this compound ADC leading to apoptosis and immunogenic cell death.
Once inside the cell, the ADC is trafficked to the lysosome where the linker is cleaved by proteases, releasing free MMAE into the cytoplasm. MMAE then exerts its potent cytotoxic effect by binding to tubulin, a key component of microtubules.[4] This binding inhibits tubulin polymerization, leading to the disruption of the microtubule network.[4][5]
The collapse of the microtubule network has two major consequences. Firstly, it leads to cell cycle arrest at the G2/M phase, as functional microtubules are essential for the formation of the mitotic spindle.[6] Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway. Secondly, the disruption of the microtubule network can induce endoplasmic reticulum (ER) stress.[5] This stress response can contribute to the induction of immunogenic cell death (ICD), characterized by the surface exposure of calreticulin and the release of ATP, which can prime an anti-tumor immune response.[5]
Experimental Workflow for ADC Synthesis and Characterization
The overall process of generating and validating an this compound ADC involves a series of well-defined steps, from initial antibody preparation to final characterization.
Caption: A typical workflow for the synthesis and characterization of an this compound ADC.
This guide provides a foundational understanding for researchers working with this compound ADCs. By carefully selecting suppliers, rigorously analyzing purity, and following well-defined protocols, scientists can confidently advance their ADC research and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 5. Brentuximab Vedotin–Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction to Antibody-Drug Conjugates (ADCs)
An In-depth Technical Guide on the Core Principles of MMAE-SMCC in Bioconjugation
Antibody-Drug Conjugates (ADCs) represent a strategic and potent class of biopharmaceutical drugs designed for the targeted therapy of cancer.[] These complex molecules are engineered to deliver highly cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and associated toxicity to healthy tissues.[][2] An ADC is composed of three primary components: a monoclonal antibody (mAb) that selectively binds to a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that covalently attaches the payload to the antibody.[][3] The success of an ADC is contingent upon the careful selection and optimization of each of these components to achieve a therapeutic agent with a favorable efficacy and safety profile.[]
The Cytotoxic Payload: Monomethyl Auristatin E (MMAE)
Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent derived from dolastatin 10, a natural peptide isolated from the sea hare Dolabella auricularia.[3][4][5] Due to its extreme toxicity, MMAE is not suitable for use as a standalone chemotherapeutic drug.[4][6] Instead, it is widely employed as a cytotoxic payload in ADCs.[7]
Mechanism of Action: MMAE functions as a powerful antimitotic agent by inhibiting cell division.[3][4] Its cytotoxic effect is exerted by disrupting microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[8][9] MMAE binds to tubulin, the protein subunit of microtubules, preventing its polymerization.[4][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, which ultimately induces programmed cell death, or apoptosis.[6][10][11] The potency of MMAE is remarkably high, with studies showing it to be significantly more effective than traditional chemotherapeutic agents like doxorubicin.[9]
The Linker: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
The linker is a critical element in an ADC, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[] SMCC is a heterobifunctional crosslinker frequently used in the development of ADCs.[][13] It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[]
-
NHS Ester: This group reacts efficiently with primary amine groups, such as those on the side chains of lysine residues on the surface of the antibody, to form a stable amide bond.[13][14]
-
Maleimide Group: This group specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.[][13]
The SMCC linker is classified as a non-cleavable linker .[15] This means it is designed to be stable in the bloodstream, preventing the premature release of the cytotoxic payload before the ADC reaches its target cell.[15] The drug is released only after the antibody component of the ADC is degraded within the lysosome of the target cancer cell.[4] This stability is crucial for minimizing off-target toxicity and improving the therapeutic window of the ADC.[15]
This compound Bioconjugation: A Technical Overview
The conjugation of MMAE to an antibody via an SMCC-based linker is a multi-step process that requires precise control over reaction conditions to ensure a consistent and high-quality product. The most common strategy involves conjugating a maleimide-activated MMAE derivative to thiol groups on the antibody, which are generated by the selective reduction of interchain disulfide bonds.
Logical Workflow of ADC Synthesis
The following diagram outlines the general workflow for the synthesis, purification, and characterization of an MMAE-based ADC.
Caption: General workflow for ADC synthesis and characterization.
Chemical Conjugation Principle
The diagram below illustrates the chemical principle of conjugating a maleimide-activated drug-linker to the thiol groups of a reduced antibody.
Caption: Chemical principle of cysteine-based MMAE conjugation.
ADC Mechanism of Action: From Systemic Circulation to Cell Death
The therapeutic effect of an this compound ADC is a multi-stage process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream. The stability of the non-cleavable SMCC linker is critical during this phase to prevent premature drug release.[15]
-
Binding: The monoclonal antibody component of the ADC recognizes and binds to its specific target antigen on the surface of a cancer cell.[5]
-
Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex, typically through endocytosis.[5]
-
Lysosomal Trafficking and Degradation: The internalized complex is trafficked to lysosomes, which are cellular organelles containing various degradative enzymes.[4]
-
Payload Release: Inside the lysosome, the antibody is degraded by proteases. Because the SMCC linker is non-cleavable, MMAE is released still attached to the linker and the lysine residue it was conjugated to.[4][15]
-
Cytosolic Action: The MMAE-linker-lysine complex enters the cytoplasm.
-
Tubulin Inhibition: MMAE binds to tubulin, disrupting the formation and function of the mitotic spindle.[8][9]
-
Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently triggers the apoptotic cascade, resulting in cell death.[6][16]
MMAE-Induced Apoptotic Signaling Pathway
The following diagram illustrates the intracellular signaling cascade initiated by MMAE.
Caption: Signaling pathway of MMAE-induced apoptosis.
Quantitative Data Summary
The characterization of an ADC involves several quantitative assessments. The following tables summarize typical data for MMAE-based ADCs.
Table 1: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (2.4 mg/kg Dose)
| Parameter | ADC1 (Pinatuzumab) | ADC2 (Polatuzumab) | ADC3 (DEDN6526A) | ADC4 (DMOT4039A) | ADC5 (DMUC5754A) | ADC6 (DSTP3086S) | ADC7 (DNIB0600A) | ADC8 (DCDS4501A) |
| acMMAE Cmax (µg/mL) | 7.9 | 8.8 | 8.7 | 8.8 | 8.9 | 8.8 | 8.4 | 8.7 |
| Total Antibody Cmax (µg/mL) | 62.4 | 72.3 | 70.0 | 71.9 | 72.3 | 72.0 | 69.1 | 70.8 |
| Unconjugated MMAE Cmax (ng/mL) | 5.37 | 7.01 | 5.86 | 5.06 | 3.15 | 4.88 | 5.37 | 4.24 |
| acMMAE AUC (day·µg/mL) | 32.7 | 40.8 | 39.4 | 39.1 | 43.1 | 42.1 | 37.1 | 41.5 |
| Total Antibody AUC (day·µg/mL) | 487 | 682 | 647 | 626 | 733 | 705 | 610 | 692 |
| Unconjugated MMAE AUC (day·ng/mL) | 23.3 | 31.8 | 26.6 | 21.0 | 14.5 | 21.6 | 23.3 | 19.4 |
| Data sourced from a comparative analysis of eight different vc-MMAE ADCs in Phase 1 studies. "acMMAE" refers to antibody-conjugated MMAE.[17] |
Table 2: Drug-to-Antibody Ratio (DAR) and In Vitro Data
| Parameter | Value/Range | Reference |
| Average DAR (Cysteine Conjugation) | 2 to 4 | [18] |
| Average DAR (Trastuzumab-vc-MMAE) | ~3.5 - 4.5 | [19][20] |
| MMAE IC50 (Prostate Cancer Cells) | ~2 nM | [9] |
| MMAE-Phosphate IC50 (Prostate Cancer Cells) | ~48 nM | [9] |
| MMAE IC50 (General) | 10⁻¹¹ – 10⁻⁹ M | [21] |
| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Antibody Conjugation
This protocol outlines a general method for conjugating a maleimide-activated drug-linker to an antibody via reduced interchain cysteines.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide-activated drug-linker (e.g., mc-vc-PABC-MMAE) dissolved in an organic solvent like DMSO.
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Reaction buffers: Phosphate buffer with EDTA.
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer containing EDTA.
-
-
Reduction of Disulfides:
-
Add a calculated molar excess of TCEP (e.g., 2.5 equivalents per mAb) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, creating free thiol groups.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Slowly add the maleimide-activated drug-linker solution (e.g., 8-10 molar excess) to the reduced antibody while gently stirring. The final concentration of organic solvent (e.g., DMSO) should typically be kept below 10% v/v.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker. Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker, quenching reagent, and other impurities.
-
This is typically achieved using SEC or TFF, exchanging the reaction buffer with a formulation buffer suitable for storage (e.g., histidine-sucrose buffer, pH 6.0).
-
-
Characterization:
-
Analyze the purified ADC for DAR, purity, aggregation, and potency as described in subsequent protocols.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the distribution of drug-loaded species and the average DAR.
Materials:
-
Purified ADC sample.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm (for protein) and a wavelength specific to the drug (if possible).
-
Peaks will elute based on hydrophobicity. Since MMAE is hydrophobic, species with higher DARs will be retained longer on the column.
-
Integrate the area of each peak, which corresponds to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs for that species (0, 2, 4, 6, 8).[19][22]
-
Protocol 3: In Vitro Cell Cytotoxicity Assay
This protocol determines the potency (IC50) of the ADC on target and non-target cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
ADC and unconjugated antibody controls.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Viability Measurement:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
-
Data Acquisition:
-
Read the plate using a luminometer (for ATP-based assays) or a spectrophotometer (for MTT assays).
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.[23]
-
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. SMCC Linker | CAS:64987-85-5 | AxisPharm [axispharm.com]
- 14. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMCC - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of MMAE-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts both its efficacy and safety profile. An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cancer cells, while a DAR that is too high can lead to instability, aggregation, and off-target toxicities. For ADCs utilizing the popular combination of monomethyl auristatin E (MMAE) linked via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, accurate and reproducible DAR determination is paramount.
This document provides detailed application notes and protocols for the three most common methods for calculating the DAR of MMAE-SMCC ADCs: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanism of Action of this compound ADCs
MMAE is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[1][2] The SMCC linker provides a stable covalent bond between the antibody and MMAE.[1] The mechanism of action for a typical this compound ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.
Experimental Workflow for DAR Determination
The selection of a method for DAR determination depends on several factors, including the specific characteristics of the ADC, the desired level of detail (average DAR vs. distribution of drug-loaded species), and the available instrumentation. The following diagram illustrates a general workflow for DAR analysis.
Method 1: UV-Vis Spectroscopy for Average DAR Calculation
UV-Vis spectroscopy is a rapid and straightforward method for determining the average DAR of an ADC population. This technique relies on the distinct absorbance maxima of the antibody and the conjugated drug.[3][4] For this compound ADCs, the antibody typically exhibits maximum absorbance at 280 nm, while MMAE has a characteristic absorbance peak around 248 nm.[5][6]
Principle: By measuring the absorbance of the ADC solution at both 280 nm and 248 nm, and knowing the molar extinction coefficients of the antibody and MMAE at these wavelengths, the concentrations of the antibody and the drug can be determined using the Beer-Lambert law. The average DAR is then calculated as the molar ratio of the drug to the antibody.
Quantitative Data for UV-Vis Spectroscopy
| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| IgG Antibody | 280 | ~210,000[7][8] |
| 248 | ~77,500[6] | |
| MMAE | 280 | ~1,500[5][6] |
| 248 | ~15,900[5][6] |
Experimental Protocol for UV-Vis Spectroscopy
Materials:
-
Purified this compound ADC sample
-
Conjugation buffer (e.g., PBS)
-
UV-transparent cuvettes (e.g., quartz)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Ensure the ADC sample is free of unconjugated drug and other impurities by using a suitable purification method (e.g., size exclusion chromatography).
-
Dilute the ADC sample with the conjugation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 280 nm and 248 nm.
-
Use the conjugation buffer to blank the spectrophotometer.
-
-
Measurement:
-
Measure the absorbance of the diluted ADC sample at 280 nm (A₂₈₀) and 248 nm (A₂₄₈).
-
-
Calculation:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)
-
A₂₄₈ = (ε_Ab,₂₄₈ * C_Ab) + (ε_Drug,₂₄₈ * C_Drug)
-
-
Rearranging these equations allows for the determination of C_Ab and C_Drug.
-
The average DAR is then calculated as:
-
DAR = C_Drug / C_Ab
-
-
Method 2: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique that separates ADC species based on their hydrophobicity.[9] The conjugation of the relatively hydrophobic this compound to the antibody increases its overall hydrophobicity. Therefore, ADC species with a higher number of conjugated drugs will be more hydrophobic and will elute later from the HIC column.[3]
Principle: HIC separates molecules based on their hydrophobic character. A high salt concentration in the mobile phase promotes the binding of the ADC to the hydrophobic stationary phase. A decreasing salt gradient then elutes the ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing DAR. The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.
Experimental Protocol for HIC
Materials:
-
Purified this compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)[10]
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[11]
-
Mobile Phase B: 75% 50 mM Sodium Phosphate, pH 7.0, 25% Isopropanol[11]
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
HPLC Method:
-
Column: TSKgel Butyl-NPR (or equivalent)
-
Flow Rate: 0.8 mL/min[11]
-
Detection: 280 nm
-
Column Temperature: 25 °C
-
Gradient:
-
0-2 min: 0% B
-
2-20 min: 0-100% B (linear gradient)
-
20-25 min: 100% B
-
25-30 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for each of the resolved species (DAR0, DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs).
-
Calculate the percentage of each species relative to the total peak area.
-
The weighted average DAR is calculated using the following formula:[]
-
DAR = Σ (% Peak Area_i * DAR_i) / 100
-
Where i represents each drug-loaded species.
-
-
Representative HIC Data Summary
| Peak | Retention Time (min) | Assigned DAR | % Peak Area |
| 1 | ~5 | 0 (Unconjugated Ab) | Varies |
| 2 | ~7 | 2 | Varies |
| 3 | ~9 | 4 | Varies |
| 4 | ~11 | 6 | Varies |
| 5 | ~13 | 8 | Varies |
Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Distribution
RP-HPLC is another chromatographic method used to determine the DAR, particularly for cysteine-linked ADCs.[13] This method typically involves the reduction of the ADC to separate the light and heavy chains. The conjugated and unconjugated chains are then separated based on their hydrophobicity.
Principle: The ADC is first treated with a reducing agent (e.g., dithiothreitol, DTT) to break the interchain disulfide bonds, yielding separate light and heavy chains. The addition of this compound increases the hydrophobicity of the chains to which it is attached. RP-HPLC separates these chains, and the weighted average DAR is calculated from the peak areas of the drug-loaded and unloaded light and heavy chains.[14]
Experimental Protocol for RP-HPLC
Materials:
-
Purified this compound ADC sample
-
RP-HPLC column (e.g., PLRP-S)[11]
-
HPLC system with a UV detector
-
Reducing agent: Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Procedure:
-
Sample Preparation (Reduction):
-
To 100 µg of the purified ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes.
-
Quench the reaction by adding an equal volume of 1% formic acid.
-
-
HPLC Method:
-
Column: PLRP-S (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm
-
Column Temperature: 60 °C
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20-60% B (linear gradient)
-
35-40 min: 60% B
-
40-45 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-MMAE), unconjugated heavy chain (HC), and conjugated heavy chains (HC-MMAE, HC-(MMAE)₂, etc.).
-
Calculate the weighted average number of drugs on the light chain (DAR_LC) and heavy chain (DAR_HC).
-
The overall weighted average DAR is calculated using the following formula:[14]
-
DAR = 2 * (ΣDAR_LC + ΣDAR_HC)
-
Note: The multiplication by 2 assumes a typical IgG structure with two light and two heavy chains.
-
-
Representative RP-HPLC Data Summary
| Chain | Number of MMAE | % Peak Area |
| Light Chain (LC) | 0 | Varies |
| 1 | Varies | |
| Heavy Chain (HC) | 0 | Varies |
| 1 | Varies | |
| 2 | Varies | |
| 3 | Varies |
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control. UV-Vis spectroscopy offers a rapid assessment of the average DAR, while HIC and RP-HPLC provide more detailed information about the distribution of different drug-loaded species. The choice of method should be tailored to the specific needs of the analysis. By following these detailed protocols, researchers, scientists, and drug development professionals can confidently and accurately characterize their this compound ADCs, ensuring the development of safe and effective cancer therapeutics.
References
- 1. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 2. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytotoxic conjugate of highly internalizing tetravalent antibody for targeting FGFR1-overproducing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 9. agilent.com [agilent.com]
- 10. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
Application Notes and Protocols for MMAE-SMCC Conjugation to Cysteine Residues on Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the cytotoxic drug monomethyl auristatin E (MMAE) to cysteine residues of monoclonal antibodies (mAbs) using the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This method is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.[1][][3]
Introduction
Cysteine-based conjugation is a widely adopted strategy for the production of ADCs.[][5] This approach leverages the thiol groups of cysteine residues, which can be generated by the selective reduction of interchain disulfide bonds within the antibody structure.[6][7] The maleimide group of the SMCC linker exhibits high reactivity and selectivity towards these free thiol groups, forming a stable thioether bond via a Michael addition reaction.[1][] This process allows for the covalent attachment of the potent anti-mitotic agent, MMAE, to the antibody, thereby creating an ADC designed to selectively deliver the cytotoxic payload to target cancer cells.[8][9]
The resulting ADCs are often a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), which is a critical quality attribute influencing the ADC's efficacy and safety.[10][11][12] Therefore, precise control over the conjugation process and thorough analytical characterization are paramount.[10][13]
Principle of the Method
The conjugation process involves three primary stages:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are selectively reduced to generate free thiol (-SH) groups. This is typically achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][7][8][14] The extent of reduction determines the number of available conjugation sites.[14]
-
MMAE-SMCC Conjugation: The maleimide group of the this compound drug-linker readily reacts with the generated free thiol groups on the antibody via a Michael addition reaction, forming a stable covalent thioether linkage.[1][6]
-
Purification and Analysis: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and aggregates. The purified ADC is then characterized to determine key quality attributes such as DAR, purity, and stability.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound drug-linker
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Reaction buffers (e.g., phosphate buffer with EDTA)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, LC-MS)
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiols for conjugation.
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).
-
Prepare a stock solution of the reducing agent (DTT or TCEP) in the reaction buffer.
-
Add the reducing agent to the antibody solution. The molar ratio of reducing agent to antibody is a critical parameter that needs to be optimized to achieve the desired DAR. A typical starting point is a 2-5 molar excess of reducing agent per antibody.[15]
-
Incubate the reaction mixture at 37°C for 60-90 minutes.[15] The incubation time and temperature can be adjusted to control the extent of reduction.[14]
-
After incubation, cool the reaction mixture on ice to stop the reduction process.
-
The reduced antibody should be used immediately in the conjugation step.
Protocol 2: this compound Conjugation
This protocol details the conjugation of the this compound drug-linker to the reduced antibody.
-
Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Add the this compound solution to the reduced antibody solution. A molar excess of the drug-linker (typically 5-10 fold over the generated thiols) is recommended to ensure efficient conjugation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction should be performed in the dark to prevent degradation of the light-sensitive components.
-
After the incubation period, quench the reaction by adding a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
Protocol 3: ADC Purification
This protocol outlines the purification of the ADC to remove impurities.
-
The crude ADC mixture can be purified using size-exclusion chromatography (SEC) to separate the ADC from unconjugated drug-linker and other small molecules.
-
Alternatively, hydrophobic interaction chromatography (HIC) can be employed to separate ADC species with different DARs, as well as to remove unconjugated antibody and aggregates.[16][17]
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
Data Presentation
The successful synthesis of an this compound conjugated antibody is determined by a thorough analysis of its key characteristics. The following tables summarize typical quantitative data obtained during the characterization of a cysteine-linked ADC.
Table 1: Summary of ADC Conjugation and Characterization
| Parameter | Result | Method |
| Antibody Concentration | 10 mg/mL | UV-Vis (A280) |
| Molar Ratio of TCEP to Antibody | 2.5:1 | - |
| Molar Ratio of this compound to Antibody | 7.5:1 | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-UV[16] / RP-HPLC-MS[15] |
| Purity (Monomer Content) | >98% | Size-Exclusion Chromatography (SEC) |
| Free Drug-Linker Level | <1% | Reversed-Phase HPLC (RP-HPLC) |
| Aggregates | <2% | Size-Exclusion Chromatography (SEC) |
Table 2: Distribution of Drug-to-Antibody Ratios (DAR)
| DAR Species | Percentage of Total ADC |
| DAR 0 (Unconjugated Antibody) | 5% |
| DAR 2 | 25% |
| DAR 4 | 55% |
| DAR 6 | 10% |
| DAR 8 | 5% |
Visualization of Workflows and Mechanisms
To further elucidate the processes involved in this compound conjugation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound conjugation to antibodies.
Caption: Mechanism of action for an MMAE-based antibody-drug conjugate.
Analytical Characterization
A thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. The following analytical techniques are commonly employed:
-
UV-Vis Spectroscopy: Used to determine the concentration of the antibody and the average DAR.[10][16][] This method is relatively simple but provides an average DAR value and no information on the distribution.[11]
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species with different DARs.[16][] It provides information on the distribution of drug loading and is widely used for cysteine-conjugated ADCs.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry (MS), RP-HPLC can be used to determine the DAR and identify the location of conjugation on the light and heavy chains after reduction of the ADC.[11][15]
-
Size-Exclusion Chromatography (SEC): Used to assess the purity of the ADC and quantify the level of aggregation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the molecular weight of the ADC and its fragments, confirming the successful conjugation and allowing for precise DAR determination.[10][11]
Conclusion
The conjugation of MMAE to antibodies via the SMCC linker and cysteine residues is a robust and widely used method for generating ADCs. Careful optimization of the reduction and conjugation steps, followed by comprehensive purification and analytical characterization, is essential for producing ADCs with the desired quality attributes for therapeutic applications. The protocols and data presented here provide a solid foundation for researchers and drug developers working in this exciting field.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 5. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Partial Reduction of Antibodies for MMAE-SMCC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The conjugation of monomethyl auristatin E (MMAE), a potent anti-mitotic agent, to a monoclonal antibody via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a widely utilized strategy in ADC development.[1][2][3][4][5] This process typically involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for conjugation with the maleimide moiety of the linker.
This document provides detailed protocols and application notes for the partial reduction of an antibody and subsequent conjugation with MMAE-SMCC. The protocols outlined below are based on established methods and provide a framework that can be optimized for specific antibodies and applications.
Principle of the Method
The conjugation strategy relies on the selective reduction of the interchain disulfide bonds of an IgG antibody, which are more susceptible to reduction than the intrachain disulfide bonds that are critical for maintaining the antibody's structural integrity.[6][7] Reducing agents such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) are commonly used to generate a controlled number of free thiol groups.[6][8] The resulting partially reduced antibody is then reacted with the maleimide group of the this compound linker through a Michael addition reaction, forming a stable thioether bond. The number of conjugated drug molecules per antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute that influences the ADC's efficacy and safety.[8][9] Partial reduction typically results in a heterogeneous mixture of ADCs with DAR values of 0, 2, 4, 6, and 8.[8][9]
Experimental Workflow
The overall experimental workflow for the partial reduction and conjugation process is depicted below.
Figure 1. A generalized workflow for the preparation of an this compound antibody-drug conjugate via partial reduction.
Materials and Reagents
| Reagent | Supplier | Notes |
| Monoclonal Antibody (mAb) | User-defined | IgG isotype, >95% purity |
| This compound | Commercial Source | Store at -20°C, protect from light |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Source | Prepare fresh solution |
| Phosphate Buffered Saline (PBS) | Commercial Source | pH 7.2-7.5 |
| Ethylenediaminetetraacetic acid (EDTA) | Commercial Source | Add to buffers to chelate metal ions |
| N-acetylcysteine (NAC) | Commercial Source | For quenching the conjugation reaction |
| Dimethyl sulfoxide (DMSO) | Commercial Source | Anhydrous, for dissolving this compound |
| Desalting Columns (e.g., Zeba Spin) | Commercial Source | For buffer exchange and reagent removal |
| Amicon Ultra Centrifugal Filters | Commercial Source | For buffer exchange and concentration |
Detailed Experimental Protocols
Protocol 1: Partial Reduction of Antibody with TCEP
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using TCEP.
-
Antibody Preparation:
-
Prepare the antibody in a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5).[10]
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.
-
Add a specific molar excess of TCEP to the antibody solution. The optimal molar ratio of TCEP to antibody needs to be determined empirically for each antibody, but a starting point of 2-4 molar equivalents is recommended.[11][12] A titration of TCEP equivalents is crucial for achieving the desired average DAR.[11]
-
Incubate the reaction mixture at 37°C for 1 to 2 hours.[13] Alternatively, incubation can be performed at 30°C for 2 hours.[10]
-
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP from the reduced antibody. This is a critical step to prevent the reduction of the maleimide linker in the subsequent step.
-
Use a desalting column (e.g., Zeba Spin Desalting Column) or a centrifugal filter device (e.g., Amicon Ultra) for buffer exchange into the conjugation buffer.
-
Protocol 2: Conjugation of Partially Reduced Antibody with this compound
This protocol details the conjugation of the thiol-activated antibody with the this compound drug-linker.
-
This compound Preparation:
-
Conjugation Reaction:
-
To the purified, partially reduced antibody solution, add the this compound stock solution. A molar excess of 5-10 equivalents of this compound relative to the antibody is a common starting point.[11]
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.[13]
-
Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To cap any unreacted thiol groups on the antibody and remove excess maleimide, add a molar excess of a quenching agent like N-acetylcysteine (e.g., 25 equivalents).[11]
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Buffer exchange the final ADC into a suitable formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 5.5).[13]
-
Store the purified ADC at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Data Presentation and Characterization
The resulting ADC should be thoroughly characterized to ensure its quality and consistency. Key parameters to evaluate include the drug-to-antibody ratio (DAR), the presence of aggregates, and the amount of free drug.
Table 1: Example of TCEP Titration to Achieve Target DAR
| TCEP (molar equivalents) | Average DAR | % Aggregation |
| 2.15 | 2.8 | < 1% |
| 2.35 | 3.5 | < 1% |
| 2.55 | 4.1 | < 1.5% |
| 2.75 | 4.8 | < 2% |
| 2.95 | 5.5 | < 2.5% |
| Data is illustrative and will vary depending on the specific antibody and reaction conditions.[11] |
Characterization Methods
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A common method to separate ADC species with different DARs under non-denaturing conditions.[11]
-
Reversed-Phase HPLC (RP-HPLC): Can also be used to determine DAR, often after reducing the ADC to separate the light and heavy chains.[11][14]
-
UV-Vis Spectroscopy: A simpler but less precise method that can estimate the average DAR by measuring the absorbance of the protein and the drug.
-
-
Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): The primary method to quantify high molecular weight species (aggregates) in the ADC preparation.
-
-
Free Drug Analysis:
-
Reversed-Phase HPLC (RP-HPLC): Used to quantify the amount of residual, unconjugated this compound in the final ADC product.
-
Logical Relationship of Key Parameters in ADC Synthesis
The following diagram illustrates the relationship between key reaction parameters and the final characteristics of the ADC.
Figure 2. Key parameter relationships in ADC synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | Insufficient reduction; Inactive this compound; Premature quenching of thiols. | Increase TCEP concentration or incubation time; Use fresh this compound; Ensure complete removal of TCEP before adding this compound. |
| High DAR | Over-reduction of the antibody. | Decrease TCEP concentration or incubation time. |
| High Aggregation | High DAR; High concentration of organic solvent (DMSO); Inappropriate buffer conditions. | Optimize for a lower average DAR; Keep DMSO concentration below 10%; Screen different formulation buffers. |
| Presence of Free Drug | Inefficient purification. | Optimize the purification method (e.g., increase column length for SEC, repeat desalting steps). |
Conclusion
The partial reduction of an antibody followed by conjugation to this compound is a robust method for generating potent ADCs. Careful optimization of the reduction and conjugation parameters is essential to achieve a desired drug-to-antibody ratio and minimize product heterogeneity and aggregation. The protocols and guidelines presented here provide a solid foundation for researchers to develop and produce high-quality antibody-drug conjugates for preclinical and clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. scispace.com [scispace.com]
- 12. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugate preparation [bio-protocol.org]
- 14. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMAE-SMCC in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the handling, solubilization, and experimental use of Monomethyl Auristatin E-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MMAE-SMCC), a potent antibody-drug conjugate (ADC) payload.
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1] Due to its high cytotoxicity, MMAE is primarily utilized as a payload in ADCs. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a heterobifunctional crosslinker that facilitates the covalent attachment of MMAE to antibodies.[2] The resulting this compound conjugate is a key component in the development of targeted cancer therapies.
Understanding the solubility and stability of this compound is critical for accurate and reproducible experimental results in bioconjugation, in vitro cell-based assays, and in vivo studies. This application note provides a comprehensive guide to the preparation of this compound solutions and protocols for its use in common experimental settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 1140.43 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Storage | -20°C, protect from light, stored under nitrogen | [3] |
| CAS Number | 2021179-11-1 | [3] |
Solubility of this compound and Solvent Preparation
The solubility of this compound is a critical factor in the design of experiments. It is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in aqueous solutions.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 150 mg/mL (131.53 mM)[3], 220 mg/mL (192.91 mM) | Ultrasonic treatment may be required to achieve full dissolution.[3] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3] |
| DMF | Soluble | While specific quantitative data for this compound is not readily available, the parent SMCC linker is soluble in DMF.[4] |
| Ethanol | Insoluble | The parent SMCC linker is reported to be insoluble in ethanol.[5] |
| Water | Insoluble | The parent MMAE is practically insoluble in water. |
| PBS (pH 7.2) | ~0.5 mg/mL (for parent MMAE) | This value is for the parent compound MMAE and should be considered as an estimate for this compound. Aqueous solutions are not recommended for long-term storage.[5] |
Stability in Solution
This compound is unstable in solution, and it is strongly recommended that solutions are freshly prepared for each experiment.[3] The SMCC linker contains two reactive groups that are susceptible to hydrolysis:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines and is prone to hydrolysis, with the rate of degradation increasing with pH.[4]
-
Maleimide: This group reacts with sulfhydryl groups and can undergo hydrolysis at pH values above 7.5.[4] The cyclohexane ring in the SMCC linker provides some stability to the maleimide group compared to linear linkers.[4]
For applications where an antibody is first activated with SMCC, the maleimide-derivatized antibody is reported to be stable for several weeks when stored in an acidic buffer (pH ~6) and frozen.[6]
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within two weeks when stored at 4°C in DMSO, or for up to six months when stored at -80°C in DMSO.
Preparation of Working Solutions for In Vitro Cell-Based Assays
For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw a frozen aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final DMSO concentration in all wells, including controls, is consistent.
Preparation of Formulations for In Vivo Studies
For in vivo administration, this compound is often formulated in a vehicle that enhances its solubility and stability. Below are examples of commonly used formulations.
Formulation 1: DMSO/PEG300/Tween-80/Saline [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[3]
-
In a sterile tube, add 100 µL of the DMSO stock solution.[3]
-
Add 400 µL of PEG300 and mix thoroughly.[3]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[3]
-
Add 450 µL of saline to bring the final volume to 1 mL.[3] This results in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final this compound concentration of ≥ 3.75 mg/mL.[3]
Formulation 2: DMSO/SBE-β-CD in Saline [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[3]
-
In a sterile tube, add 100 µL of the DMSO stock solution.[3]
-
Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.[3] This results in a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), with a final this compound concentration of ≥ 3.75 mg/mL.[3]
Experimental Workflows and Signaling Pathways
Logical Workflow for Solvent Selection
The choice of solvent and preparation method depends on the intended experimental application.
Caption: Logical workflow for selecting the appropriate solvent and preparation method for this compound based on the experimental application.
Experimental Workflow for Preparing an In Vivo Formulation
This diagram illustrates the step-by-step process for preparing a common in vivo formulation of this compound.
Caption: Step-by-step workflow for the preparation of an this compound formulation for in vivo experiments.
Conclusion
The successful use of this compound in research and drug development hinges on its proper handling and preparation. Due to its high potency and instability in solution, it is imperative to follow established protocols for solubilization and formulation. By understanding its physicochemical properties and adhering to the guidelines presented in this application note, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results. Always consult the manufacturer's safety data sheet (SDS) before handling this compound.
References
Optimizing MMAE-SMCC Conjugation for High-Efficiency Antibody-Drug Conjugates: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient conjugation of Monomethyl Auristatin E (MMAE) to antibodies using the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The aim is to guide researchers in optimizing conjugation efficiency and yield to produce well-characterized and potent Antibody-Drug Conjugates (ADCs).
Introduction to MMAE-SMCC Conjugation
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1][] Due to its high cytotoxicity, MMAE is unsuitable for use as a standalone drug. However, by conjugating it to a monoclonal antibody (mAb) that targets a specific tumor antigen, it can be selectively delivered to cancer cells, minimizing off-target toxicity. The SMCC linker is a heterobifunctional crosslinker that facilitates the covalent attachment of MMAE to antibodies.[3] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on the antibody) and a maleimide group that reacts with sulfhydryl groups.[3]
The efficiency and yield of the this compound conjugation process are critical for producing ADCs with a consistent drug-to-antibody ratio (DAR), which in turn influences the therapeutic efficacy and safety of the drug.[4][5] This guide outlines the key parameters that affect conjugation and provides protocols for optimization and characterization.
Factors Influencing Conjugation Efficiency and Yield
Several factors can significantly impact the success of the this compound conjugation reaction. Careful optimization of these parameters is crucial for achieving the desired DAR and maximizing the yield of the final ADC product.
| Parameter | Effect on Conjugation | Recommendations for Optimization |
| Molar Ratio of this compound to Antibody | A higher molar ratio generally leads to a higher DAR. However, excessive amounts can lead to antibody aggregation and difficult purification.[6][7] | Start with a molar excess of 5-10 fold of this compound to the antibody and titrate to achieve the desired DAR. The optimal ratio is antibody-dependent.[3] |
| pH of Reaction Buffer | The NHS ester of SMCC reacts with primary amines at a pH of 7-9, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5.[3] Maintaining the pH within this range is critical for efficient conjugation. | A pH of 7.2-7.5 is generally recommended for the conjugation step to ensure the stability and reactivity of both functional groups.[3] |
| Reaction Temperature | Higher temperatures can increase the reaction rate but may also lead to antibody denaturation and aggregation.[8] | A temperature range of 4-25°C is typically used. Start with room temperature (20-25°C) and optimize as needed.[7][9] |
| Reaction Time | Longer reaction times can lead to higher conjugation efficiency but may also increase the risk of side reactions and product degradation.[8][10] | Monitor the reaction progress over time (e.g., 1-4 hours) to determine the optimal reaction time for achieving the target DAR without significant product degradation.[9][10] |
| Antibody Concentration | Higher antibody concentrations can favor the conjugation reaction but may also increase the likelihood of aggregation. | A typical starting concentration is 1-5 mg/mL. The optimal concentration should be determined empirically for each antibody.[9] |
| Reducing Agent (for Cysteine Conjugation) | The choice and concentration of the reducing agent (e.g., TCEP, DTT) are critical for controlling the number of available sulfhydryl groups for conjugation.[9] | Use a controlled molar excess of the reducing agent to achieve the desired level of disulfide bond reduction. TCEP is often preferred as it is more stable and selective.[10] |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to an antibody via cysteine residues, followed by characterization of the resulting ADC.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution (e.g., N-acetylcysteine in conjugation buffer)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
HPLC system with a HIC column for DAR analysis
Step-by-Step Conjugation Protocol
This protocol is a general guideline and may require optimization for specific antibodies and applications.
Step 1: Antibody Preparation and Reduction
-
Prepare the antibody at a concentration of 2-5 mg/mL in the conjugation buffer.
-
Add a freshly prepared solution of TCEP to the antibody solution to a final concentration that provides the desired molar excess (e.g., 2-5 fold molar excess over the antibody) to reduce the interchain disulfide bonds.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration, equilibrating with the conjugation buffer.
Step 2: this compound Conjugation
-
Dissolve the this compound in a small amount of DMSO to prepare a stock solution.
-
Add the this compound stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 5-10 fold molar excess). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle mixing.
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add a quenching solution, such as N-acetylcysteine, to a final concentration that is in molar excess to the unreacted this compound (e.g., 5-10 fold).
-
Incubate for 30 minutes at room temperature.
Step 4: Purification of the ADC
-
Purify the ADC from unreacted this compound, quenching agent, and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer and determine the protein concentration.
Characterization of the ADC: DAR Analysis by HPLC-HIC
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the average DAR and the distribution of drug-loaded species.[][12][13]
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A HIC column (e.g., Butyl-NPR).[4]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[4]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt to elute the different ADC species.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.[12]
Visualizing the Process and Mechanism
Experimental Workflow
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. smatrix.com [smatrix.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Purification of MMAE-SMCC Conjugated Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of antibody-drug conjugates (ADCs) where Monomethyl Auristatin E (MMAE) is conjugated to a monoclonal antibody (mAb) via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The purification of these complex biomolecules is critical to ensure a homogenous product with a defined drug-to-antibody ratio (DAR), high purity, and low aggregation, all of which are critical quality attributes that impact safety and efficacy.
Introduction to MMAE-SMCC ADC Purification
The conjugation of the hydrophobic MMAE payload to a mAb via the SMCC linker results in a heterogeneous mixture of ADC species with varying DARs (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked conjugates). Additionally, the conjugation process can induce aggregation and leave residual unconjugated payload and linker. Therefore, robust purification strategies are essential to isolate the desired ADC species and remove impurities. The primary chromatographic techniques employed for this purpose are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Key Purification Technologies
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for separating ADC species based on their DAR.[1] The principle of HIC relies on the differential hydrophobic interactions between the ADC molecules and the stationary phase.[2] A high salt concentration in the mobile phase enhances these interactions, leading to the binding of the ADC to the column. A decreasing salt gradient then elutes the ADC species in order of increasing hydrophobicity, with lower DAR species eluting before higher DAR species.[2]
dot
Caption: Principle of Hydrophobic Interaction Chromatography for ADC Separation.
Size Exclusion Chromatography (SEC)
SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities (unconjugated payload/linker) from the ADC preparation.[3] The separation is based on the hydrodynamic volume of the molecules. Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and elute first, while smaller molecules, like the monomeric ADC and unconjugated drug, penetrate the pores to varying degrees and elute later.
dot
Caption: SEC workflow for the removal of aggregates and small molecule impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful analytical technique for assessing the purity and determining the average DAR of this compound ADCs.[4] It is typically performed under denaturing conditions. For DAR analysis of cysteine-conjugated ADCs, the interchain disulfide bonds are often reduced, and the resulting light and heavy chains are separated based on their hydrophobicity.[4] The number of conjugated MMAE molecules increases the hydrophobicity of the chains, allowing for the resolution of different drug-loaded species.
Experimental Protocols
Protocol for HIC Purification of this compound ADCs
This protocol is a general guideline for the separation of ADC species with different DARs. Optimization will be required based on the specific antibody and conjugation characteristics.
Materials:
-
HIC Column: Phenyl or Butyl functionalized resins are commonly used. (e.g., Toyopearl Phenyl-650S, TSKgel Butyl-NPR).[5][6]
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[6]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, optionally containing a low percentage of organic modifier like 20-25% isopropanol.[5][6]
-
HPLC/FPLC System: A biocompatible system capable of running gradients.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A.
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration that promotes binding (typically 1.0-1.5 M).
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by SEC to assess aggregation and by RP-HPLC or mass spectrometry to determine the DAR of each fraction.
-
Column Cleaning and Storage: Wash the column with water followed by a cleaning-in-place (CIP) solution (e.g., 0.5 M NaOH), and store in an appropriate buffer (e.g., 20% ethanol).
Protocol for SEC Analysis of ADC Aggregates
This protocol provides a method for quantifying the percentage of aggregates in an ADC sample.
Materials:
-
SEC Column: e.g., TSKgel G3000SWxl or similar.[3]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable physiological buffer.
-
UHPLC/HPLC System: With a UV detector (280 nm).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Data Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species based on the peak areas.
Protocol for RP-HPLC DAR Analysis of Reduced this compound ADCs
This protocol is for the determination of the average DAR of a cysteine-linked this compound ADC.
Materials:
-
RP-HPLC Column: e.g., Agilent AdvanceBio mAb RP C4 or similar.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
UHPLC System: With a UV detector (280 nm) and a column oven.
Procedure:
-
Sample Reduction: Reduce the ADC sample (e.g., at 5 mg/mL) by adding DTT to a final concentration of 10 mM and incubating at 30°C for 60 minutes.[4]
-
Column Equilibration: Equilibrate the RP-HPLC column at an elevated temperature (e.g., 80-90°C) with the initial gradient conditions.[4]
-
Injection: Inject the reduced sample onto the column.
-
Gradient Elution: Elute the light and heavy chains using a linear gradient of Mobile Phase B. A typical gradient might be from 25% to 50% B over 15-20 minutes.[4]
-
Data Analysis: Identify and integrate the peaks corresponding to the naked light chain (L0), drug-conjugated light chain (L1), and the various drug-loaded heavy chain species (H0, H1, H2, H3). Calculate the average DAR based on the relative peak areas and the number of drugs per chain.
Data Presentation
HIC Purification of this compound ADCs
| HIC Resin | Mobile Phase A | Mobile Phase B | Recovery | Purity (DAR 2) | Reference |
| Toyopearl Phenyl-650S | 50 mM NaPO4, 2 M NaCl, pH 7.0 | 50 mM NaPO4, 20% IPA, pH 7.0 | >60% | Not specified | [5] |
| TSKgel Butyl-NPR | 25 mM NaPO4, 1.5 M (NH4)2SO4, pH 7.0 | 25 mM NaPO4, 25% IPA, pH 7.0 | Not specified | Good separation of DAR species | [6] |
SEC Analysis of ADC Aggregation
| ADC Sample | Storage Condition | Monomer (%) | Aggregate (%) | Reference |
| Trastuzumab-MMAE (DAR=8) | 2 days at 4°C | Moderately aggregated | Not specified | [7] |
| Trastuzumab-MMAE (DAR=8) | 2 days at 40°C | <5% | >95% | [7] |
| Purified anti-MMAE mAb | Not specified | Nearly 100% | No peak observed | [8] |
| SMADC001 (MMAE-ADC) | Not specified | 98.3% | Not specified | [9] |
RP-HPLC DAR Analysis
| Column | Temperature | Gradient (ACN in 0.1% TFA) | Average DAR (Calculated) | Reference |
| Agilent AdvanceBio mAb RP C4 | 90°C | 30-80% B in 6 min | Not specified | [4] |
| Not Specified | 80°C | Not specified | 3.7 | [10] |
Workflow and Logical Relationships
dot
Caption: General workflow for the purification and analysis of this compound ADCs.
Conclusion
The purification of this compound conjugated antibodies is a multi-step process that relies on the orthogonal separation principles of HIC, SEC, and RP-HPLC. Careful optimization of these chromatographic steps is crucial for obtaining a final product with the desired purity, homogeneity, and quality attributes necessary for therapeutic applications. The protocols and data presented here provide a foundation for developing robust and efficient purification strategies for this important class of biotherapeutics.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. agilent.com [agilent.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Troubleshooting Low MMAE-SMCC Conjugation Efficiency: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low MMAE-SMCC conjugation efficiency in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound conjugation efficiency?
Low conjugation efficiency in this compound reactions can stem from several factors throughout the process. Key areas to investigate include:
-
Antibody-Related Issues:
-
Insufficiently Reduced Antibody: Incomplete reduction of interchain disulfide bonds results in fewer available free sulfhydryl groups for conjugation.[1]
-
Antibody Purity and Concentration: The presence of protein impurities (e.g., BSA) or low antibody concentration can interfere with the reaction. A purity of over 95% is recommended.
-
Re-oxidation of Sulfhydryl Groups: Free thiols are susceptible to re-oxidation back to disulfides, especially in the presence of oxygen or divalent metals.[2]
-
-
Reagent and Buffer Problems:
-
Hydrolysis of Maleimide: The maleimide group on SMCC is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation.[2]
-
Competing Moieties in Buffers: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, BME) will compete with the intended reaction.[2][3]
-
Instability of this compound: The drug-linker conjugate itself may be unstable in certain solutions and should be freshly prepared.[4]
-
-
Reaction Condition Deviations:
-
Incorrect pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2] Deviations from this range can lead to side reactions or reduced efficiency.
-
Suboptimal Molar Ratios: An inappropriate molar excess of the this compound linker to the antibody can lead to incomplete conjugation.
-
Incorrect Temperature and Incubation Time: Both the reduction and conjugation steps are sensitive to temperature and time.[1]
-
Q2: How can I confirm that my antibody has been successfully reduced?
Proper reduction of the antibody is a critical first step. You can verify the presence of free sulfhydryl (-SH) groups using Ellman's reagent (DTNB). This assay provides a quantitative measure of the number of free thiols per antibody, allowing you to confirm that the reduction step has been effective before proceeding with conjugation.[1]
Q3: What is the optimal pH for the maleimide conjugation reaction?
The maleimide group specifically reacts with sulfhydryl groups to form a stable thioether linkage within a pH range of 6.5 to 7.5.[2] Operating outside this window can lead to undesirable side reactions. At pH values above 8.5, the reaction with primary amines is favored, and the rate of maleimide hydrolysis increases.[2]
Q4: My final ADC product is showing high levels of aggregation. What could be the cause?
Aggregation of ADCs can be a significant issue, often stemming from the increased hydrophobicity of the drug-linker conjugate.[5][6] Several factors can contribute to this:
-
High Drug-to-Antibody Ratio (DAR): Higher drug loading increases the overall hydrophobicity of the ADC, promoting aggregation.[7]
-
Hydrophobic Nature of the SMCC Linker: The cyclohexyl ring in the SMCC linker contributes to its hydrophobicity, which can lead to aggregation issues.[6]
-
Improper Buffer Conditions: The choice of buffer and the presence of excipients can influence ADC stability and aggregation.
-
Over-reduction of the antibody: Extensive reduction can lead to antibody unfolding and aggregation.[8]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
If you are observing a lower than expected DAR, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., DTT or TCEP), temperature, and incubation time.[1] Verify the number of free thiols per antibody using Ellman's assay before conjugation. |
| Re-oxidation of Thiols | Work with degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer to prevent metal-catalyzed oxidation.[2][9] |
| Maleimide Hydrolysis | Ensure the reaction pH is maintained between 6.5 and 7.5.[2] Prepare the this compound solution fresh before each use.[4] |
| Insufficient Molar Excess of this compound | Increase the molar ratio of the this compound linker to the antibody. Empirical testing is often necessary to determine the optimal ratio for your specific antibody and desired DAR. |
| Competing Reactions | Ensure all buffers are free of primary amines and thiols.[2] Use a desalting column to thoroughly remove any residual reducing agent (like DTT) before adding the maleimide-containing linker.[2] Note that TCEP does not contain thiols and may not require removal before the maleimide reaction.[2] |
Issue 2: High Levels of Unconjugated Antibody
The presence of a significant amount of unconjugated antibody in your final product points to an inefficient conjugation reaction.
| Potential Cause | Troubleshooting Action |
| Low Antibody Concentration | For efficient conjugation, it is recommended to have an antibody concentration of at least 0.5 mg/mL. If your antibody is too dilute, consider using an antibody concentration kit. |
| Impure Antibody | Use a highly purified antibody (>95% purity) to avoid competition for the linker from other protein contaminants. Purification methods like Protein A chromatography can be employed.[10] |
| Inactive this compound | Use freshly prepared this compound solution. The stability of the drug-linker in solution can be limited.[4] |
| Suboptimal Reaction Kinetics | Increase the incubation time for the conjugation reaction. While the reaction is typically rapid, allowing it to proceed for a longer duration (e.g., 2 hours at 4°C or 30 minutes at room temperature) can improve efficiency. |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes a general procedure for the partial reduction of antibody interchain disulfide bonds.
-
Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5, degassed to remove dissolved oxygen. Include 1-5 mM EDTA to chelate metal ions.[9]
-
Antibody Preparation: Dialyze or desalt the antibody into the reaction buffer to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.
-
Reduction:
-
Add a freshly prepared solution of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The final concentration of the reducing agent will need to be optimized to achieve the desired number of free thiols. For example, DTT concentrations of approximately 1.5, 3.5, 7, and 20 mM at 37°C for 30 minutes can be used to produce ADCs with 2, 4, 6, and 8 drug molecules per mAb, respectively.[1]
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).[1]
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with degassed reaction buffer (pH 6.5-7.5).[2] This step is crucial if using a thiol-containing reducing agent like DTT.
Protocol 2: this compound Conjugation
This protocol outlines the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
This compound Preparation: Dissolve this compound in an organic solvent like DMSO to prepare a stock solution.[4] Immediately before use, dilute the stock solution into the reaction buffer.
-
Conjugation Reaction:
-
Add the diluted this compound solution to the freshly prepared reduced antibody solution. A molar excess of the drug-linker (typically 5- to 20-fold over the antibody) is generally used.[9]
-
Incubate the reaction mixture at room temperature for 30 minutes or at 4°C for 2 hours. Protect the reaction from light.
-
-
Quenching: To stop the reaction, add a thiol-containing reagent like N-acetylcysteine or cysteine to quench any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components. Common purification methods include size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[][12]
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol reaction; minimizes hydrolysis.[2] |
| Temperature | 4°C to Room Temperature | Controls reaction rate and antibody stability. |
| Molar Ratio (Linker:Ab) | 5:1 to 20:1 | Ensures sufficient linker is available for conjugation; needs empirical optimization.[9] |
| Antibody Concentration | > 0.5 mg/mL | Higher concentration drives the reaction forward. |
| Buffer Composition | Amine- and thiol-free (e.g., PBS) | Prevents competing side reactions.[2] |
| Additives | 1-5 mM EDTA | Chelates divalent metals to prevent thiol re-oxidation.[2] |
Visualizations
Caption: Experimental workflow for this compound conjugation to an antibody.
Caption: Chemical reaction pathway of this compound conjugation.
References
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. 2-(Maleimidomethyl)-1,3-Dioxanes (MD): a Serum-Stable Self-hydrolysable Hydrophilic Alternative to Classical Maleimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyTOForum • View topic - New conjuate doesn't work, now what? [cytoforum.stanford.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. contractpharma.com [contractpharma.com]
- 12. researchgate.net [researchgate.net]
MMAE-SMCC Conjugate Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Monomethyl Auristatin E (MMAE) conjugated to antibodies via the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for MMAE-SMCC antibody-drug conjugates (ADCs) in aqueous solutions?
A1: The principal cause of instability is the thiosuccinimide linkage formed between the maleimide group of SMCC and a cysteine residue on the antibody. This linkage is susceptible to a retro-Michael reaction, which can lead to the premature release of the MMAE payload from the antibody.[1][2][3] This deconjugation can result in reduced therapeutic efficacy and potential off-target toxicity from the released cytotoxic drug.[3][4]
Q2: How can the stability of the this compound linkage be improved?
A2: The stability of the thiol-maleimide adduct can be significantly enhanced by the hydrolysis of the succinimide ring to form a ring-opened succinamic acid thioether.[2][5] This hydrolyzed form is resistant to the retro-Michael reaction, thereby preventing premature drug release.[2] This hydrolysis can be promoted by manipulating buffer conditions, such as pH and temperature, or by incorporating specific chemical moieties into the linker design.[2][6]
Q3: What is the effect of pH on the stability of the this compound conjugate?
A3: The pH of the aqueous solution plays a critical role in the stability of both the maleimide group and the resulting thiosuccinimide linkage.
-
Acidic to Neutral pH (6.0-7.5): In this range, the maleimide group is relatively stable and reactive towards thiols.[7] After conjugation, this pH range can support the gradual hydrolysis of the thiosuccinimide ring for improved stability. ADCs are often more stable in slightly acidic buffers (pH 5.5-6.5) for long-term storage.[6]
-
Basic pH (>7.5): Basic conditions accelerate the desirable hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.[5][6] However, pH values above 8.0 can also lead to the hydrolysis of the unreacted maleimide group itself, reducing its conjugation efficiency.[7][8]
Q4: Can temperature be used to modulate the stability of this compound ADCs?
A4: Yes, elevated temperatures can be used to accelerate the stabilizing hydrolysis of the succinimide ring.[6] Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability at lower temperatures.[6] However, excessively high temperatures may also promote other degradation pathways or protein aggregation.
Q5: What are common analytical techniques to assess the stability of this compound ADCs?
A5: A variety of analytical methods are employed to monitor ADC stability:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their drug-to-antibody ratio (DAR), allowing for the detection of drug loss.[9][10][11]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates.[10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to analyze the ADC and quantify free MMAE.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the ADC, including DAR distribution and the identification of degradation products.[9][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify total antibody and the amount of conjugated ADC.[13]
Troubleshooting Guide
Issue 1: Premature Release of MMAE Payload
Symptoms:
-
Decrease in average Drug-to-Antibody Ratio (DAR) over time as measured by HIC or LC-MS.
-
Detection of free MMAE in the solution by RP-HPLC or LC-MS/MS.[9]
-
Reduced in vitro cytotoxicity compared to a freshly prepared conjugate.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Succinimide Ring Hydrolysis: The thiosuccinimide linkage is susceptible to a retro-Michael reaction.[1][2] | Post-conjugation Incubation: After the initial conjugation reaction, consider incubating the ADC solution at a slightly basic pH (e.g., pH 7.5-8.0) for a defined period (e.g., 1-4 hours) at room temperature or 37°C to promote the stabilizing hydrolysis of the succinimide ring. Monitor the ring-opening by LC-MS.[5] |
| Suboptimal Buffer Conditions: The storage buffer may not be conducive to long-term stability. | Buffer Optimization: For long-term storage, use a slightly acidic buffer (e.g., pH 5.5-6.5).[6] Avoid buffers containing thiols or primary amines that can react with the linkage.[7] |
| Thiol Exchange: Presence of free thiols (e.g., cysteine, glutathione) in the buffer or from other sources can lead to exchange reactions.[5] | Purification and Formulation: Ensure thorough removal of excess reducing agents and other small molecule thiols after the conjugation reaction using techniques like dialysis or desalting columns.[7] Formulate the final ADC in a thiol-free buffer. |
Issue 2: ADC Aggregation
Symptoms:
-
Appearance of high molecular weight species in Size Exclusion Chromatography (SEC).[10]
-
Visible precipitation or increased turbidity of the ADC solution.
-
Reduced binding affinity in functional assays.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR): High DAR can increase the hydrophobicity of the ADC, leading to aggregation.[14] | Control Conjugation Stoichiometry: Optimize the molar ratio of the this compound linker to the antibody during the conjugation reaction to achieve a lower, more homogenous DAR (typically 2-4). |
| Hydrophobicity of the Linker-Drug: The SMCC linker and MMAE payload are hydrophobic, which can promote aggregation.[15] | Inclusion of Excipients: Formulate the ADC with stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to reduce hydrophobic interactions.[14] Consider using more hydrophilic linker technologies if aggregation persists.[15][16] |
| Use of Organic Solvents: The use of organic co-solvents like DMSO to dissolve the this compound linker can cause antibody aggregation if not properly controlled.[17] | Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <5% v/v).[17] Consider using a water-soluble version of the crosslinker (e.g., Sulfo-SMCC) to eliminate the need for organic solvents.[7][17] |
| Inappropriate Buffer Conditions: pH and ionic strength can influence protein solubility. | Buffer Screening: Screen different buffer systems and pH values to find the optimal conditions for ADC solubility. A slightly acidic pH is often preferred for formulation.[14] |
Data Presentation
Table 1: Influence of pH on Maleimide-Thiol Conjugate Stability. This table summarizes the general effects of pH on key reactions related to this compound ADC stability.
| pH Range | Maleimide Group Stability (Pre-conjugation) | Thiosuccinimide Ring Hydrolysis (Post-conjugation) | Retro-Michael Reaction (Deconjugation) | Recommendation |
| < 6.0 | High | Slow | Low | Suitable for storage of maleimide-activated antibody.[8] |
| 6.5 - 7.5 | Moderate | Moderate | Moderate | Optimal for conjugation reaction.[7] A compromise for stability. |
| > 7.5 | Low (hydrolyzes) | Fast | Low (once hydrolyzed) | Can be used for short post-conjugation incubation to drive stabilizing hydrolysis.[6] |
Table 2: Effect of Linker Modification on Succinimide Hydrolysis Half-life (t₁/₂). This table presents representative data on how modifications to the N-substituent of the maleimide affect the rate of the stabilizing ring-opening hydrolysis.
| N-Substituent on Succinimide Thioether (SITE) | Hydrolysis Half-life (t₁/₂) at pH 7.4, 37°C | Fold Increase in Rate vs. N-alkyl |
| N-alkyl (e.g., from NEM) | ~200 - 300 hours | 1x |
| N-aminoethyl (protonated amine) | ~0.4 hours | ~500 - 750x |
| N-carboxamidomethyl | ~4 - 7 hours | ~30 - 50x |
Data adapted from literature reports to illustrate trends.[1]
Experimental Protocols
Protocol 1: Accelerated Stability Study for this compound ADC
This protocol outlines a method to assess the chemical stability of a purified this compound ADC under accelerated conditions.
1. Materials:
- Purified this compound ADC
- Stability Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
- Incubator set to 40°C
- HPLC system with HIC and SEC columns
- LC-MS system
2. Procedure:
- Prepare aliquots of the purified ADC in the stability buffer at a concentration of 1 mg/mL.
- Take a baseline sample (T=0) for immediate analysis.
- Place the remaining aliquots in a 40°C incubator.
- At specified time points (e.g., 7, 14, 28 days), remove one aliquot from the incubator.
- Analyze each sample, including the T=0 sample, using the following methods:
- HIC-HPLC: To determine the average DAR and the percentage of unconjugated antibody.
- SEC-HPLC: To quantify the percentage of monomer, aggregate, and fragment.
- (Optional) LC-MS: To confirm the identity of the species and analyze degradation products.
3. Data Analysis:
- Plot the change in average DAR over time.
- Plot the percentage of high molecular weight species (aggregates) over time.
- Compare the degradation rates under accelerated conditions to predict long-term stability at recommended storage temperatures (e.g., 4°C).[6]
Protocol 2: Analysis of Free MMAE by LC-MS/MS
This protocol describes a method to quantify the amount of prematurely released MMAE from an ADC incubated in plasma.
1. Materials:
- This compound ADC
- Human or animal plasma
- Protein A magnetic beads
- Phosphate-buffered saline (PBS)
- Acetonitrile with 0.1% formic acid
- Internal standard (e.g., monomethyl auristatin F - MMAF)
- LC-MS/MS system with a C18 column
2. Procedure:
- Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 168 hours).
- At each time point, capture the ADC from the plasma using Protein A magnetic beads.
- Wash the beads with PBS to remove unbound components.
- To the supernatant (containing released drug), add a known concentration of the internal standard (MMAF).
- Precipitate plasma proteins from the supernatant by adding cold acetonitrile.
- Centrifuge to pellet the precipitated proteins and collect the supernatant.
- Analyze the supernatant using LC-MS/MS with a multiple reaction monitoring (MRM) method to quantify MMAE relative to the internal standard.[9]
3. Data Analysis:
- Generate a standard curve for MMAE.
- Calculate the concentration of released MMAE in the plasma at each time point.
- Determine the rate of drug release over the incubation period.
Visualizations
Caption: Competing pathways for this compound conjugate stability.
Caption: Troubleshooting workflow for premature drug release.
Caption: Experimental workflow for an accelerated stability study.
References
- 1. prolynxinc.com [prolynxinc.com]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-(Maleimidomethyl)-1,3-Dioxanes (MD): a Serum-Stable Self-hydrolysable Hydrophilic Alternative to Classical Maleimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: MMAE-SMCC ADC Characterization and Analysis
Welcome to the technical support center for the characterization and analysis of Monomethyl Auristatin E (MMAE) conjugated to antibodies via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
General Characterization
Q1: What are the primary challenges in characterizing MMAE-SMCC Antibody-Drug Conjugates (ADCs)?
Antibody-drug conjugates (ADCs) are complex and heterogeneous, presenting several analytical challenges.[1] The main difficulties in characterizing this compound ADCs include:
-
Heterogeneity: The conjugation process results in a mixture of ADC species with varying drug-to-antibody ratios (DAR), along with unconjugated antibodies.[1][2]
-
Aggregation: The hydrophobicity of the MMAE payload and the SMCC linker can lead to the formation of aggregates, which can affect the ADC's efficacy, pharmacokinetics, and safety.[3][4]
-
Linker Instability: The maleimide group in the SMCC linker can be unstable, potentially leading to premature release of the cytotoxic MMAE payload in circulation and causing off-target toxicity.[5][]
-
Complex Analytics: A multi-faceted analytical approach is required to characterize the various quality attributes of the ADC, including DAR, size variants, charge variants, and free drug levels.[1]
Drug-to-Antibody Ratio (DAR) Analysis
Q2: How is the Drug-to-Antibody Ratio (DAR) of an this compound ADC determined?
The average DAR and the distribution of different DAR species are critical quality attributes that influence the ADC's potency and therapeutic window.[1] The most common techniques for DAR analysis are:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated MMAE molecule increases the overall hydrophobicity, species with different DAR values can be resolved.[7][8][9] This method is performed under non-denaturing conditions, preserving the native structure of the ADC.[7][10]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), can provide a detailed analysis of the DAR distribution and confirm the identity of the conjugated species.[11]
-
UV-Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the protein and the payload at different wavelengths.[12]
Q3: What are the common issues encountered during DAR analysis by HIC?
While HIC is a powerful technique for DAR analysis, researchers may face the following challenges:
-
Method Development: Developing a robust HIC method can be challenging due to the influence of multiple parameters such as column chemistry, salt type and concentration, pH, and temperature.[8]
-
Peak Resolution: Achieving baseline separation of all DAR species can be difficult, especially for ADCs with high DAR values or significant heterogeneity.
-
Incompatibility with MS: The high concentrations of non-volatile salts used in HIC mobile phases make it incompatible with direct MS analysis.[8]
Aggregation
Q4: What causes aggregation in this compound ADCs?
Aggregation is a common issue with ADCs, and for this compound conjugates, the primary causes are:
-
Hydrophobicity: The conjugation of the hydrophobic MMAE payload to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to aggregation.[4]
-
Buffer Conditions: Unfavorable buffer conditions, such as pH at the isoelectric point of the antibody or inappropriate salt concentrations, can promote aggregation.[4]
-
Use of Organic Solvents: The use of organic solvents to dissolve the payload-linker during conjugation can also induce aggregation.[4]
Q5: How can aggregation be minimized or controlled?
Strategies to mitigate aggregation include:
-
Formulation Development: Optimizing the formulation by including excipients such as surfactants and stabilizers can help prevent aggregation.
-
Process Optimization: Controlling conjugation conditions, such as pH and temperature, can reduce the formation of aggregates.
-
Immobilization Techniques: Immobilizing the antibody on a solid support during conjugation can prevent intermolecular interactions that lead to aggregation.[4]
Linker Stability
Q6: How stable is the SMCC linker in an ADC?
The SMCC linker contains a maleimide group that forms a thioether bond with a thiol on the payload. While this bond is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation of the payload.[5] The stability of this linkage can be influenced by factors such as the local chemical environment and the pKa of the thiol.[13]
Q7: What are the consequences of linker instability?
Premature release of the highly cytotoxic MMAE payload in the systemic circulation can lead to:
-
Off-target toxicity: The free drug can damage healthy tissues, leading to adverse side effects.[3][]
-
Reduced efficacy: A lower concentration of the ADC reaching the target tumor cells can result in diminished therapeutic effect.
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak resolution | Inappropriate salt gradient, incorrect salt type, non-optimal column chemistry. | Optimize the gradient slope and salt concentration.[8] Experiment with different salts based on the Hofmeister series (e.g., ammonium sulfate, sodium chloride).[9] Screen different HIC columns with varying hydrophobic ligands.[14] |
| Peak tailing or fronting | Secondary interactions with the stationary phase, sample overload. | Adjust the mobile phase pH.[9] Reduce the sample amount injected onto the column. |
| Low recovery | Strong binding of the ADC to the column. | Decrease the initial salt concentration or use a weaker binding salt. Add a small percentage of organic modifier (e.g., isopropanol) to the mobile phase.[14] |
| Variable retention times | Fluctuations in temperature, inconsistent mobile phase preparation. | Use a column thermostat to maintain a constant temperature. Ensure accurate and consistent preparation of mobile phases. |
Mass Spectrometry (MS) for ADC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor ionization/signal intensity | Presence of non-volatile salts from HIC, ion suppression. | Perform buffer exchange or desalting of the sample before MS analysis. Optimize MS source parameters. |
| Complex spectra | High degree of heterogeneity (multiple DARs, glycosylation). | Use deconvolution software to simplify the spectra and identify different species. Perform deglycosylation of the ADC prior to analysis.[11] |
| Inaccurate mass measurement | Instrument not calibrated, presence of adducts. | Calibrate the mass spectrometer using a known standard. Identify and account for common adducts (e.g., sodium, potassium).[15] |
Quantification in Biological Matrices (ELISA & LC-MS/MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background in ELISA | Non-specific binding, insufficient washing. | Optimize blocking buffers and washing steps. Use a more specific capture or detection antibody.[16] |
| Low sensitivity in LC-MS/MS for free MMAE | Matrix effects, inefficient extraction. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction).[17] Use an isotopically labeled internal standard. |
| Under-recovery of high DAR species in ELISA | Steric hindrance from the payload affecting antibody binding. | Screen multiple capture and detection antibody pairs to find ones less affected by drug load.[16] |
Experimental Protocols
Generic Protocol for HIC-based DAR Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A HIC column suitable for protein separations (e.g., Butyl, Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[8]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Procedure: a. Equilibrate the column with a mixture of Mobile Phase A and B. b. Inject the ADC sample. c. Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). d. Monitor the elution profile at 280 nm for the protein and at a wavelength specific for the payload if possible. e. Integrate the peak areas corresponding to each DAR species to determine the relative distribution.
Protocol for Quantification of Free MMAE in Plasma by LC-MS/MS
-
Sample Preparation: a. To a plasma sample, add an internal standard (e.g., isotopically labeled MMAE). b. Perform protein precipitation by adding a cold organic solvent like acetonitrile.[17] c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant and evaporate to dryness. e. Reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: a. LC System: A UHPLC system for rapid and efficient separation. b. Column: A reversed-phase C18 column. c. MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. d. Ionization: Electrospray ionization (ESI) in positive mode. e. MRM Transitions: Monitor specific precursor-to-product ion transitions for both MMAE and the internal standard. For example, for the sodium adduct of MMAE ([M+Na]+), a precursor ion of m/z 740.4 could be fragmented to a product ion of m/z 496.3.[15]
-
Quantification: a. Generate a calibration curve using known concentrations of MMAE in the same biological matrix. b. Determine the concentration of MMAE in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for this compound ADC development.
Caption: Troubleshooting logic for HIC analysis.
Caption: Pathway of SMCC linker instability.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. molnar-institute.com [molnar-institute.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MMAE-SMCC Conjugate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Monomethyl Auristatin E (MMAE) conjugated to a monoclonal antibody (mAb) via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of MMAE-SMCC antibody-drug conjugates (ADCs)?
A1: The primary impurities in an this compound conjugation reaction mixture include:
-
Unconjugated mAb: The antibody that did not react with the drug-linker.
-
Free this compound: The drug-linker that did not conjugate to the antibody. The cytotoxic nature of free drug necessitates its removal to ensure the safety of the ADC.[1][2]
-
Aggregates: High molecular weight species formed due to the increased hydrophobicity of the ADC, which can impact efficacy and safety.[1][3]
-
Fragments: Lower molecular weight antibody fragments.
-
Species with different Drug-to-Antibody Ratios (DAR): The conjugation process results in a heterogeneous mixture of ADCs with varying numbers of drug molecules per antibody.[4]
Q2: Which chromatographic techniques are most suitable for purifying this compound ADCs?
A2: Several chromatographic techniques are employed, often in combination, to achieve high purity of this compound ADCs.[5][6][7]
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for separating ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).[8][9][10][11] It is effective in separating unconjugated mAb, and ADCs with different DARs.[12][13]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and low molecular weight impurities like free drug-linker.[5]
-
Reversed-Phase Chromatography (RPC): RPLC is a high-resolution technique often used for analytical characterization of ADCs, particularly for separating different DAR species of the reduced ADC.[14] Native RPLC is an emerging technique compatible with mass spectrometry.[15][16]
-
Ion-Exchange Chromatography (IEX): Cation exchange chromatography in flow-through mode can be effective in removing very high molecular weight species (vHMWS).[3]
Q3: How does the hydrophobicity of MMAE impact the purification process?
A3: MMAE is a highly hydrophobic molecule.[17][18] The conjugation of MMAE to an antibody increases the overall hydrophobicity of the resulting ADC. This increased hydrophobicity is the basis for separation by HIC, where species with higher DARs (more MMAE molecules) are more retained.[8][9] However, this hydrophobicity also increases the propensity for aggregation, which presents a significant purification challenge.[1][4] The choice of HIC resin and mobile phase conditions must be carefully optimized to achieve resolution without causing product loss due to irreversible binding or aggregation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound conjugates.
Issue 1: High Levels of Aggregation
Symptoms:
-
A significant peak at a shorter retention time in Size Exclusion Chromatography (SEC).
-
Precipitation of the sample during purification or storage.
-
Poor recovery from the chromatography column.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Drug-to-Antibody Ratio (DAR) | Species with high DARs are more prone to aggregation due to increased hydrophobicity.[1][19] Consider optimizing the conjugation reaction to target a lower average DAR. HIC can be used to remove high DAR species.[20] |
| Inappropriate Buffer Conditions | The pH, ionic strength, and presence of excipients in the buffer can influence ADC stability. Screen different buffer formulations to find one that minimizes aggregation. For HIC, the type and concentration of salt are critical.[8] |
| High Protein Concentration | Processing the ADC at high concentrations can promote aggregation. Dilute the sample before purification or perform purification at a lower loading density on the column. |
| Harsh Elution Conditions in HIC | Using a very steep gradient or a strong organic modifier for elution can lead to protein denaturation and aggregation. Optimize the gradient to ensure gentle elution of the ADC species. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot the purified ADC into single-use vials to avoid multiple freeze-thaw cycles. |
Issue 2: Poor Resolution of DAR Species in HIC
Symptoms:
-
Overlapping peaks in the HIC chromatogram, making it difficult to isolate specific DAR species.
-
Inability to separate unconjugated mAb from low DAR species.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal HIC Resin | The hydrophobicity of the HIC resin is a critical parameter. Resins with different ligands (e.g., Butyl, Phenyl, Ether) will provide different selectivity. Screen a panel of HIC resins to find the one that provides the best resolution for your specific ADC.[21] |
| Incorrect Salt Type or Concentration | The type of salt (e.g., ammonium sulfate, sodium chloride) and its concentration in the mobile phase significantly impact retention and resolution. Ammonium sulfate is commonly used in HIC.[8] Optimize the salt concentration in the loading buffer and the gradient. |
| Inappropriate pH | The pH of the mobile phase can affect the surface hydrophobicity of the ADC and thus its interaction with the HIC resin.[1] Perform a pH screening study to determine the optimal pH for separation. |
| Steep Elution Gradient | A shallow gradient generally provides better resolution. Optimize the gradient slope to improve the separation of different DAR species.[8] |
| Low Column Loading | Overloading the column can lead to peak broadening and poor resolution. Determine the optimal loading capacity of your HIC column for your ADC. |
Issue 3: Low Recovery of ADC
Symptoms:
-
The amount of purified ADC is significantly lower than the starting material.
-
Mass balance calculations show a significant loss of product during the purification process.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Irreversible Binding to the Column | The ADC may be binding too strongly to the chromatography resin, especially in HIC if the resin is too hydrophobic. Use a less hydrophobic resin or modify the mobile phase conditions (e.g., lower salt concentration, add a mild organic modifier) to facilitate elution. |
| Precipitation on the Column | Aggregated ADC can precipitate on the column, leading to low recovery and column fouling. Ensure the sample is filtered before loading and optimize buffer conditions to maintain ADC solubility. |
| Product Instability | The ADC may be unstable under the purification conditions (e.g., pH, temperature), leading to degradation or aggregation. Conduct stability studies under different buffer conditions to identify the optimal purification environment. The this compound conjugate itself can be unstable in solution and freshly prepared solutions are recommended.[22] |
| Non-specific Binding to Surfaces | ADCs can be "sticky" and adsorb to tubing, vials, and other surfaces. Using low-protein-binding materials and including surfactants (e.g., polysorbate 20) in the buffers can help to mitigate this issue. |
Experimental Protocols
Protocol 1: Generic HIC Protocol for this compound ADC Purification
This protocol provides a general guideline for purifying an this compound ADC using Hydrophobic Interaction Chromatography. Optimization will be required for each specific ADC.
Materials:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[8]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[8]
-
HIC Column: e.g., Butyl- or Phenyl-based HIC column
-
ADC Sample: Pre-filtered through a 0.22 µm filter.
Procedure:
-
Sample Preparation: Adjust the ammonium sulfate concentration of the ADC sample to 0.5 M by adding a calculated volume of a high-salt buffer (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).[8]
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Wash: Wash the column with 5 CVs of Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.[8] Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions using SEC-HPLC to assess aggregation and RP-HPLC or HIC-HPLC to determine the DAR of each fraction.
-
Column Cleaning and Storage: Regenerate the column according to the manufacturer's instructions, typically with a low pH or high organic solvent wash, followed by sanitization with 0.5 N NaOH and storage in 20% ethanol.[8]
Protocol 2: Generic SEC Protocol for Aggregate Removal
This protocol provides a general guideline for removing aggregates from an this compound ADC sample using Size Exclusion Chromatography.
Materials:
-
SEC Mobile Phase: A buffer that maintains the stability of the ADC, e.g., Phosphate Buffered Saline (PBS), pH 7.4.
-
SEC Column: Choose a column with a fractionation range appropriate for separating the ADC monomer from aggregates.
-
ADC Sample: Pre-filtered through a 0.22 µm filter.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the SEC Mobile Phase.
-
Sample Loading: Inject a volume of the ADC sample that is typically 1-2% of the total column volume.
-
Elution: Elute the sample isocratically with the SEC Mobile Phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, avoiding the earlier eluting aggregate peak.
-
Analysis: Analyze the collected monomer fraction by analytical SEC to confirm the removal of aggregates.
Visualizations
MMAE Mechanism of Action
MMAE is a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[23][24]
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 3. researchgate.net [researchgate.net]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molnar-institute.com [molnar-institute.com]
- 15. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. mdpi.com [mdpi.com]
- 24. This compound | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
Technical Support Center: Minimizing Off-Target Toxicity of MMAE-SMCC ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monomethyl auristatin E (MMAE) conjugated to antibodies via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with MMAE-SMCC ADCs?
A1: Off-target toxicity of this compound ADCs is primarily driven by the premature release of the MMAE payload in systemic circulation and the uptake of the ADC by non-target cells. Key mechanisms include:
-
Linker Instability: Although the SMCC linker is considered relatively stable, some degree of payload deconjugation can occur in the plasma, releasing free MMAE which can then diffuse into healthy tissues.[1][2]
-
Target-Independent Uptake: Non-target cells, particularly those of the reticuloendothelial system (e.g., macrophages and monocytes), can take up ADCs through receptor-mediated endocytosis. This process can be mediated by Fc receptors (FcγRs) and mannose receptors (MRs) that recognize the antibody portion of the ADC.[3][4][5][6] This leads to the intracellular release of MMAE in healthy cells.
-
"Bystander Effect" in Healthy Tissues: If the ADC is taken up by non-target cells, the released membrane-permeable MMAE can diffuse into neighboring healthy cells, causing localized tissue damage.[7]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of this compound ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. Generally, a higher DAR increases the potency of the ADC but also tends to increase off-target toxicity.
-
Increased Hydrophobicity: Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver.[2]
-
Enhanced Payload Release: ADCs with higher DARs may be more prone to aggregation and instability, potentially leading to increased premature payload release.
-
Narrower Therapeutic Window: Studies have shown that ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.[2]
Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A3: The dose-limiting toxicities of MMAE-based ADCs are primarily related to the cytotoxic effects of MMAE on rapidly dividing cells. The most commonly reported DLTs include:
-
Neutropenia: A significant decrease in neutrophils, a type of white blood cell, is a frequent and often dose-limiting toxicity.[8][9][10][11] This is thought to be caused by the direct cytotoxic effect of MMAE on hematopoietic progenitor cells in the bone marrow.
-
Peripheral Neuropathy: Damage to peripheral nerves, leading to symptoms like numbness, tingling, and pain, is another common DLT.[10][11][12][13] This is believed to result from MMAE disrupting the microtubule network within neurons.
-
Anemia and Thrombocytopenia: A reduction in red blood cells and platelets, respectively, are also frequently observed hematological toxicities.[10]
Troubleshooting Guides
Issue 1: High background or non-specific staining in immunofluorescence (IF) or immunohistochemistry (IHC) controls.
This issue can indicate non-specific binding of the ADC to cells or tissues, which can translate to off-target toxicity in vivo.
| Possible Cause | Troubleshooting Step |
| Fc Receptor (FcγR) Binding | Block Fc receptors on cells using an Fc-blocking reagent prior to incubation with the ADC. |
| Hydrophobic Interactions | Increase the salt concentration or add a non-ionic detergent (e.g., 0.05% Tween-20) to the washing buffers to reduce non-specific hydrophobic binding. |
| High ADC Concentration | Titrate the ADC to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient Blocking | Increase the concentration or duration of the blocking step. Use a blocking buffer containing serum from the same species as the secondary antibody (if used) or a protein-based blocker like BSA. |
Issue 2: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.
This suggests that the ADC is killing cells that do not express the target antigen, a direct indicator of potential off-target toxicity.
| Possible Cause | Troubleshooting Step |
| Linker Instability in Culture Media | Perform a plasma stability assay to assess the rate of MMAE release from the ADC over time. If the linker is unstable, consider re-evaluating the linker chemistry. |
| Non-specific Endocytosis | Investigate mechanisms of non-specific uptake. This can be done by using inhibitors of endocytosis pathways or by assessing uptake in cells known to have high endocytic activity. |
| High DAR leading to aggregation | Characterize the ADC preparation for the presence of aggregates using size exclusion chromatography (SEC). Aggregates can be taken up non-specifically by cells.[6] |
| Free MMAE in ADC preparation | Quantify the amount of unconjugated MMAE in the ADC stock solution using LC-MS/MS. |
Issue 3: Poor in vivo tolerability (e.g., excessive weight loss, signs of distress) in animal models at intended therapeutic doses.
This is a critical issue that indicates significant off-target toxicity.
| Possible Cause | Troubleshooting Step |
| High Dosing Regimen | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules (e.g., less frequent administration). |
| Rapid Payload Release in Vivo | Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in the plasma over time. This will provide insights into the in vivo stability of the ADC. |
| On-Target, Off-Tumor Toxicity | Evaluate the expression of the target antigen in the tissues of the animal model to determine if on-target, off-tumor binding is occurring. |
| Species-Specific Toxicity | Be aware that toxicity profiles can differ between species. For example, mice can tolerate higher doses of some toxins compared to humans.[14] Consider using a second animal model for toxicology studies. |
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on MMAE-ADC Properties.
| DAR | In Vitro Potency (IC50) | In Vivo Tolerability (MTD) | Plasma Clearance | Therapeutic Index |
| 2 | Lower | Higher | Slower | Wider |
| 4 | Moderate | Moderate | Moderate | Moderate |
| 8 | Higher | Lower | Faster | Narrower |
| This table summarizes general trends observed in preclinical studies. Actual values will vary depending on the specific antibody, target, and experimental conditions.[2] |
Table 2: Comparative In Vitro Cytotoxicity of MMAE-ADCs.
| ADC Construct | Target Cell Line (Antigen-Positive) | IC50 (nM) | Antigen-Negative Cell Line | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE (DAR 4) | NCI-N87 (HER2-high) | ~0.1 | MCF-7 (HER2-low) | >100 | Illustrative Example |
| Non-targeting ADC-vc-MMAE (DAR 4) | Any | >1000 | Any | >1000 | Illustrative Example |
| Cys-linker-MMAE ADC (non-cleavable) | BT-474 (HER2-positive) | ~0.1 | MCF-7 (HER2-negative) | ~91.4 | [15] |
| IC50 values are highly dependent on the cell line, assay conditions, and specific ADC. This table provides illustrative examples to highlight the principle of target-dependent cytotoxicity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and corresponding naked antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and the naked antibody in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Protocol 2: In Vivo Tolerability Study in Mice
This protocol provides a general framework for assessing the in vivo safety and tolerability of an this compound ADC.
Materials:
-
Healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
This compound ADC and vehicle control
-
Sterile saline or appropriate vehicle for injection
-
Animal balance
-
Calipers (for tumor models)
Procedure:
-
Acclimatize animals for at least one week before the start of the study.
-
Divide the animals into groups (e.g., vehicle control and multiple ADC dose groups). A typical study might include 3-5 dose levels.
-
Administer the ADC or vehicle via the intended clinical route (typically intravenous injection).
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy), and body weight. Body weight should be recorded at least twice weekly.
-
Define endpoints for the study, such as a predetermined percentage of body weight loss (e.g., >20%) or the appearance of severe clinical signs, at which point animals should be euthanized.
-
At the end of the study, or when endpoints are reached, euthanize the animals and perform a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis. Key parameters to assess for MMAE toxicity include complete blood counts (especially neutrophils) and liver function tests.
-
Collect major organs for histopathological examination to identify any tissue damage.
Visualizations
Caption: Mechanisms of this compound ADC Off-Target Toxicity.
Caption: Preclinical evaluation workflow for this compound ADCs.
Caption: Logical troubleshooting flow for high off-target toxicity.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potential Mechanism for ADC-Induced Neutropenia: Role of Neutrophils in Their Own Demise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Management of neurotoxic reactions induced by antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Thiol-Maleimide Linkages in Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the thiol-maleimide linkage, a critical component in many ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiol-maleimide linkage in ADCs?
A1: The main routes of instability for the thiosuccinimide linkage formed from the reaction of a thiol and a maleimide are:
-
Retro-Michael Reaction: This is a reversible reaction where the thiosuccinimide adduct reverts to the original thiol and maleimide. This can lead to premature drug release and exchange of the drug-linker with other thiol-containing molecules in vivo, such as albumin and glutathione, resulting in off-target toxicity.[1][2]
-
Hydrolysis: The succinimide ring can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether. While this prevents the retro-Michael reaction, the rate of hydrolysis of traditional N-alkylmaleimides is often too slow to effectively compete with the retro-Michael reaction in vivo.[3][4][5]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is often due to the retro-Michael reaction, leading to deconjugation.[2] To address this, consider the following strategies:
-
Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction.[3][4] You can facilitate this by:
-
Post-conjugation treatment: Incubating the ADC at a slightly alkaline pH (e.g., pH 9) can accelerate hydrolysis, though this may impact the stability of the antibody itself.[6]
-
Using self-hydrolyzing maleimides: These next-generation maleimides are engineered to have substituents that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[7][8]
-
-
Utilize Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides can re-bridge reduced interchain disulfide bonds, forming a stable, covalent linkage.[9]
-
Alternative Linker Chemistries: Explore other linker technologies that are less susceptible to thiol exchange, such as those based on sulfones.
Q3: What are "self-hydrolyzing" maleimides and how do they improve stability?
A3: Self-hydrolyzing maleimides are modified maleimide reagents designed to accelerate the hydrolysis of the thiosuccinimide ring after conjugation. They typically incorporate a basic amino group positioned to intramolecularly catalyze the ring-opening reaction at neutral pH.[7][8] This rapid conversion to the stable maleamic acid form prevents the undesirable retro-Michael reaction, leading to enhanced ADC stability in vivo.[7]
Q4: Can the conjugation site on the antibody affect the stability of the thiol-maleimide linkage?
A4: Yes, the local chemical environment of the cysteine residue on the antibody can influence the stability of the thiol-maleimide linkage. Factors such as solvent accessibility and the pKa of the cysteine thiol can impact the susceptibility of the linkage to the retro-Michael reaction.[10]
Troubleshooting Guides
Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC batches.
Possible Cause: Incomplete reaction or side reactions during conjugation.
Troubleshooting Steps:
-
Optimize Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5. At pH values above 7.5, maleimides can react with amines (e.g., lysine residues), leading to heterogeneity.
-
Control Molar Ratio of Linker-Payload to Antibody: Use a sufficient molar excess of the maleimide-functionalized linker-payload to drive the reaction to completion, but avoid large excesses that can lead to non-specific reactions and difficulties in purification.
-
Ensure Complete Reduction of Disulfide Bonds (if applicable): If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT. Residual disulfide bonds will lead to a lower DAR.
-
Purification: Implement a robust purification method (e.g., size exclusion chromatography, affinity chromatography) to remove unreacted linker-payload and other impurities.
Problem: Premature drug release observed in in vitro plasma stability studies.
Possible Cause: The thiol-maleimide linkage is undergoing the retro-Michael reaction.
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow you to identify the different DAR species and quantify the loss of payload over time.
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by LC-MS. Be mindful of the potential for antibody aggregation at higher pH and temperatures.
-
Switch to a More Stable Linker: Synthesize your ADC using a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.
-
-
Perform a Thiol Exchange Assay: Incubate your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange.
Quantitative Data on Linker Stability
The stability of the thiol-maleimide linkage is highly dependent on the specific maleimide derivative used. The following table summarizes publicly available data on the stability of different linkers.
| Linker Type | Condition | Half-life (t½) | Reference |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | [1] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | [1] |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours | [1] |
| "Self-hydrolyzing" maleimide (DPR-based) | pH 7.4, 22°C | ~25 minutes (unconjugated) | [1] |
| Hydrolyzed N-aminoethyl thiosuccinimide | pH 7.4, 37°C | > 2 years | [11] |
| Maleamic methyl ester-based ADC | In presence of excess NAC at 37°C for 21 days | ~9% payload loss | [12] |
| Conventional maleimide-based ADC | In presence of excess NAC at 37°C for 21 days | ~31% payload loss | [12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer, pH 8.0)
-
LC-MS system
Procedure:
-
Thaw Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Dilute the ADC into the plasma to a final concentration of 1 mg/mL. Also, prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.
-
Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer.
-
Neutralization: Immediately neutralize the eluted ADC with the neutralization buffer.
-
LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
This protocol describes a general workflow for determining the DAR of an ADC using LC-MS.
Materials:
-
Purified ADC sample
-
Denaturing buffer (e.g., containing Guanidine-HCl or acidic conditions)
-
Reducing agent (e.g., DTT or TCEP) for analysis of light and heavy chains
-
LC-MS system with a suitable column (e.g., reversed-phase)
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer compatible with LC-MS analysis (e.g., 0.1% formic acid in water).
-
Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the different ADC species.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species in the chromatogram.
-
Deconvolute the mass spectra to determine the mass of each species.
-
Calculate the weighted average DAR using the relative abundance of each DAR species. The formula for calculating the average DAR is: DAR = Σ (percentage of peak area for each species × number of drugs for that species) / 100
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. google.com [google.com]
- 4. lcms.cz [lcms.cz]
- 5. iris-biotech.de [iris-biotech.de]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prolynxinc.com [prolynxinc.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Heterogeneity in MMAE-SMCC ADC Preparations
Welcome to the technical support center for MMAE-SMCC Antibody-Drug Conjugate (ADC) preparations. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address the challenges associated with ADC heterogeneity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Understanding and Characterizing Heterogeneity
Q1: What are the primary sources of heterogeneity in my this compound ADC preparation?
A1: Heterogeneity in ADCs prepared via conventional conjugation methods, such as lysine or cysteine conjugation with an SMCC linker, is a common challenge.[1][2][3] The primary sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process results in a mixture of ADC species with different numbers of MMAE molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8).[3] This is a major contributor to the overall heterogeneity.
-
Different Conjugation Sites: Even for ADCs with the same DAR, the this compound can be attached to different lysine or cysteine residues on the antibody, creating positional isomers with potentially different properties.[3][4]
-
Presence of Aggregates and Fragments: The conjugation process, particularly the introduction of the hydrophobic MMAE payload, can induce the formation of high molecular weight aggregates or lead to fragmentation of the antibody.[2][5][6][7][8][9][10]
-
Process-Related Impurities: Residual unconjugated antibody (DAR=0), free drug (MMAE), linker, and other reagents from the conjugation and purification steps can be present in the final preparation.[2]
-
Charge Variants: Modifications to the antibody itself, such as deamidation or oxidation, can lead to charge heterogeneity, which can be further compounded by the conjugation process.[4][11][12]
Q2: My ADC is showing a broad peak on Hydrophobic Interaction Chromatography (HIC). What does this indicate and how can I resolve it?
A2: A broad peak on HIC is a classic indicator of significant heterogeneity in your ADC preparation, specifically related to the distribution of different drug-loaded species.[13][14] HIC separates molecules based on their hydrophobicity, and since MMAE is hydrophobic, species with higher DARs will be more hydrophobic and elute later.[13]
-
Troubleshooting Steps:
-
Confirm DAR Distribution: The broad peak likely represents a mixture of species with DAR values from 0 up to 8 or more. Use mass spectrometry (MS) to determine the exact mass of the different species and confirm the DAR distribution.[13]
-
Optimize Conjugation Reaction:
-
Reducer Concentration: For cysteine-linked ADCs, carefully control the concentration of the reducing agent (e.g., TCEP) to ensure consistent reduction of the interchain disulfide bonds. Incomplete or excessive reduction can lead to a wider range of conjugated species.
-
Linker-Payload to Antibody Ratio: Vary the molar ratio of the this compound linker-payload to the antibody during the conjugation reaction to target a more specific average DAR.
-
Reaction Time and Temperature: Optimize the incubation time and temperature for the reduction and conjugation steps to achieve a more controlled reaction.[15]
-
-
Purification: Employ preparative HIC to separate and isolate more homogeneous ADC populations with a specific DAR.[16][] Size Exclusion Chromatography (SEC) can also be used to remove aggregates and unconjugated drug.[][18]
-
Q3: I am observing high molecular weight species in my Size Exclusion Chromatography (SEC) analysis. What are these and how can I minimize them?
A3: High molecular weight species detected by SEC are typically aggregates of your ADC.[2][7][19] Aggregation is a critical quality attribute to monitor as it can impact efficacy, pharmacokinetics, and potentially induce an immunogenic response.[6][7]
-
Causes of Aggregation:
-
Increased Hydrophobicity: The conjugation of the hydrophobic MMAE payload can increase the propensity for self-association of the ADC molecules.[6][9]
-
Disruption of Antibody Structure: The chemical modification of the antibody during conjugation can sometimes lead to conformational changes that expose hydrophobic patches, promoting aggregation.[7][8]
-
Formulation and Storage Conditions: Suboptimal buffer conditions (pH, ionic strength) and storage temperature can lead to instability and aggregation.[6]
-
-
Troubleshooting and Mitigation:
-
Optimize Formulation: Screen different buffer formulations to find conditions that enhance the stability of your ADC. This may include adjusting the pH or adding stabilizing excipients.
-
Refine Conjugation Process: Minimize exposure to harsh conditions during the conjugation reaction that could denature the antibody.
-
Purification: Use preparative SEC to remove existing aggregates from your ADC preparation.[][18] Hydroxyapatite chromatography has also been shown to be effective in removing aggregates.[]
-
II. Impact of Heterogeneity on ADC Performance
Q4: How does a high Drug-to-Antibody Ratio (DAR) affect the performance of my this compound ADC?
A4: The DAR is a critical parameter that significantly influences the efficacy, pharmacokinetics, and toxicity of an ADC.[20][21]
-
Efficacy: Generally, a higher DAR leads to increased in vitro potency because more cytotoxic payload is delivered to the target cell per antibody.[20][22]
-
Pharmacokinetics and Toxicity: ADCs with a high DAR (e.g., > 4-6) often exhibit faster clearance from circulation.[20][21][22][23] This is attributed to the increased hydrophobicity, which can lead to aggregation and uptake by the liver.[21][22] Faster clearance can reduce the therapeutic window and may lead to off-target toxicity.[21][24] ADCs with a lower to moderate DAR (e.g., 2-4) often have a better therapeutic index.[20][22][23]
Q5: What is the "bystander effect" and how is it relevant to my this compound ADC?
A5: The bystander effect refers to the ability of a cytotoxic payload, once released from the ADC within a target cancer cell, to diffuse out and kill neighboring antigen-negative cancer cells.[21][25] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[14] MMAE, when released from a cleavable linker like the one in many SMCC-based systems (e.g., vc-MMAE), is cell-permeable and can exert a bystander effect.[14][25] However, this can also contribute to off-target toxicity if the payload diffuses into healthy tissues.[21]
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Range | In Vitro Potency | Pharmacokinetics (Clearance) | Therapeutic Index | Reference(s) |
| Low (e.g., ~2) | Lower | Slower / Comparable to lower DARs | Generally Favorable | [20][21][22] |
| Moderate (e.g., 3-4) | Higher than low DAR | Slower / Comparable to lower DARs | Often Optimal | [20][22] |
| High (e.g., >6-8) | Highest | Faster | Often Reduced | [20][21][22][23] |
Experimental Protocols
Protocol 1: Characterization of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species based on their Drug-to-Antibody Ratio (DAR).
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs. Calculate the relative percentage of each species.
Protocol 2: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight aggregates and low molecular weight fragments in an ADC preparation.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
UHPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Isocratic Elution: Run the mobile phase at a constant flow rate for a sufficient time to allow for the elution of all species (e.g., 20 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Identify and integrate the peaks. Aggregates will elute first, followed by the main monomeric ADC peak, and then any fragments. Calculate the percentage of each species relative to the total peak area.[19]
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 6. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 7. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 11. Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 12. [PDF] Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. frontiersin.org [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ADC Linker Stability: MMAE-SMCC vs. mc-vc-PAB-MMAE
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The stability of this linker dictates the ADC's ability to deliver its cytotoxic payload specifically to tumor cells while minimizing off-target toxicity. This guide provides an objective comparison of two widely used linkers for the potent anti-tubulin agent monomethyl auristatin E (MMAE): the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB) linker.
This comparison summarizes key stability data, details the experimental protocols used to assess linker stability, and visualizes the distinct mechanisms of payload release.
Quantitative Data Summary
The stability of an ADC linker is paramount to its function. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity, while insufficient cleavage at the tumor site can diminish efficacy. The following table summarizes the stability profiles of MMAE-SMCC and mc-vc-PAB-MMAE based on available experimental data.
| Stability Parameter | This compound (Non-Cleavable) | mc-vc-PAB-MMAE (Cleavable) | Reference |
| Mechanism of Payload Release | Proteolytic degradation of the antibody in the lysosome | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | [1] |
| Plasma Stability | Generally high stability with minimal premature payload release. A Cys-linker-MMAE ADC showed <0.01% MMAE release in human plasma over 7 days. | Stability varies by species. In human and monkey plasma, <1% MMAE is released after 6 days. In contrast, rodent plasma shows higher release, with nearly 25% release in mouse plasma after 6 days. | [2][3] |
| Half-life of Unconjugated MMAE in Human Plasma | Not directly applicable as the primary release mechanism is intracellular. | The terminal half-life of unconjugated MMAE released from vc-MMAE ADCs ranges from 3.0 to 5.0 days. | [4][5] |
| Key Stability Concern | Potential for retro-Michael reaction leading to payload loss from the maleimide-thioether linkage. This can be mitigated by hydrolysis of the succinimide ring. | Susceptibility to premature cleavage by enzymes present in systemic circulation, particularly in certain preclinical species. | [2] |
Experimental Protocols
Accurate assessment of linker stability is crucial for ADC development. Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma from different species.
1. Incubation:
- The ADC is incubated in plasma (e.g., human, monkey, rat, mouse) at a concentration of 100 µg/mL at 37°C.
- Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96 hours).
2. Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis:
- The ADC is purified from the plasma sample using affinity capture, for instance, with protein A magnetic beads.
- The beads are washed to remove non-specifically bound proteins.
- The purified ADC is eluted from the beads.
- For analysis of the intact ADC, the eluate is directly analyzed. For reduced analysis, the ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains.
3. Sample Preparation for Free Payload Quantification:
- Plasma proteins are precipitated from the incubation mixture using a solvent like acetonitrile.
- The supernatant, containing the free payload, is collected after centrifugation.
4. LC-MS/MS Analysis:
- Both the purified ADC and the free payload extract are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
- For DAR analysis, the mass of the intact or reduced antibody chains is measured to determine the distribution of different drug-loaded species.
- For free payload analysis, a standard curve is used to quantify the concentration of released MMAE.
Protocol 2: In Vivo Stability Assessment in Mice
This study evaluates the pharmacokinetic profile and stability of the ADC in a living organism.
1. Animal Dosing:
- A cohort of mice (e.g., BALB/c) is administered a single intravenous dose of the ADC.
2. Blood Sampling:
- Blood samples are collected from the mice at predetermined time points (e.g., 5 minutes, 6 hours, 24 hours, 72 hours, 6 days).
3. Plasma Separation:
- Plasma is isolated from the blood samples by centrifugation.
4. Bioanalysis:
- The concentrations of total antibody, conjugated antibody (ADC), and unconjugated (free) MMAE in the plasma samples are determined using validated immunoassays (e.g., ELISA) and LC-MS/MS methods as described in Protocol 1.
5. Pharmacokinetic Analysis:
- The data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte, providing insights into the in vivo stability of the ADC.[6]
Protocol 3: Cathepsin B Cleavage Assay
This assay specifically assesses the susceptibility of the linker to cleavage by a key lysosomal protease.
1. Reaction Setup:
- The ADC (e.g., mc-vc-PAB-MMAE) is incubated with purified human cathepsin B in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) at 37°C.
- Control reactions without the enzyme are also prepared.
2. Time-Course Analysis:
- Aliquots are taken from the reaction mixture at different time intervals.
3. Analysis of Cleavage Products:
- The samples are analyzed by methods such as RP-HPLC or LC-MS to separate and quantify the intact ADC, the cleaved payload (MMAE), and any intermediate products.
Mechanism of Action and Cleavage Pathways
The fundamental difference in stability between this compound and mc-vc-PAB-MMAE lies in their payload release mechanisms.
Caption: Mechanisms of MMAE release for non-cleavable and cleavable linkers.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
Efficacy of MMAE-SMCC Antibody-Drug Conjugates: A Comparative Guide for Cancer Models
This guide provides a comparative analysis of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the Monomethyl Auristatin E (MMAE) payload linked via a Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Designed for researchers, scientists, and drug development professionals, this document summarizes preclinical data across various cancer models, details common experimental methodologies, and illustrates key mechanisms and workflows.
Introduction to MMAE-SMCC ADCs
Antibody-Drug Conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The structure of these ADCs consists of three main components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker connecting them.[][3]
The this compound system is a widely utilized combination. MMAE is a synthetic antineoplastic agent and a potent inhibitor of tubulin polymerization, which induces cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] Due to its high toxicity, MMAE cannot be administered as a standalone drug.[4] The SMCC linker is a non-cleavable linker that connects MMAE to the antibody.[5][6] After the ADC binds to its target antigen on the cancer cell surface and is internalized, it is trafficked to the lysosome. There, the antibody is degraded by proteases, releasing the MMAE payload to exert its cytotoxic effect.[5][6]
Mechanism of Action and Experimental Workflow
The efficacy of an this compound ADC is predicated on a sequence of events, from target binding to payload-induced apoptosis. The general experimental workflow to evaluate this efficacy involves a series of in vitro and in vivo studies.
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. What are ADC Linkers? | AxisPharm [axispharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Guida Comparativa sui Metodi Analitici per la Convalida della Coniugazione MMAE-SMCC
Data di Pubblicazione: 8 novembre 2025
Questa guida fornisce un confronto oggettivo dei metodi analitici impiegati per convalidare la coniugazione di Monometil Auristatina E (MMAE) a un anticorpo tramite il linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), una chimica di coniugazione comune basata sulla cisteina. Le prestazioni di questi metodi sono confrontate con quelle utilizzate per una chimica di coniugazione alternativa, la coniugazione basata sulla lisina, utilizzando come esempio un coniugato anticorpo-farmaco (ADC) con DM1 e il linker SMCC.
I coniugati anticorpo-farmaco (ADC) sono una classe emergente di bioterapeutici progettati per il trattamento mirato del cancro.[1] La loro efficacia e sicurezza dipendono in modo critico dal rapporto farmaco-anticorpo (DAR), ovvero dal numero medio di molecole di farmaco coniugate a ciascun anticorpo.[2] Un DAR basso può ridurre l'efficacia, mentre un DAR alto può influire negativamente sulla stabilità e sulla farmacocinetica.[2] Pertanto, una validazione analitica rigorosa della coniugazione è fondamentale durante lo sviluppo degli ADC.
I metodi principali per caratterizzare gli ADC includono la Cromatografia a Interazione Idrofobica (HIC), la Cromatografia Liquida ad Alte Prestazioni in Fase Inversa (RP-HPLC) e la Spettrometria di Massa (MS).[3] Questa guida confronta questi metodi per l'analisi di ADC MMAE-SMCC legati a cisteina e ADC SMCC-DM1 legati a lisina.
Confronto delle Piattaforme Analitiche
La scelta del metodo analitico dipende dalle proprietà specifiche dell'ADC, tra cui il linker, il farmaco e il sito di attacco.[2]
| Caratteristica | Cromatografia a Interazione Idrofobica (HIC) | Cromatografia Liquida ad Alte Prestazioni in Fase Inversa (RP-HPLC) | Spettrometria di Massa (MS) |
| Principio | Separazione basata sull'idrofobicità della molecola intatta in condizioni non denaturanti.[4] | Separazione basata sulla polarità delle subunità dell'anticorpo (catene leggere e pesanti) in condizioni denaturanti.[3] | Misurazione del rapporto massa/carica (m/z) della molecola intatta o dei suoi frammenti.[5] |
| Preparazione del Campione | Generalmente minima, mantenendo la struttura nativa.[6] | Richiede la riduzione delle catene pesanti e leggere dell'ADC.[3] | Può analizzare campioni intatti, deglicosilati o ridotti.[5][7] |
| Informazioni Ottenute | DAR medio, distribuzione del carico di farmaco (specie DAR).[8] | DAR medio, distribuzione del carico di farmaco a livello delle catene leggere e pesanti.[3] | Massa molecolare precisa, DAR medio, distribuzione del carico di farmaco, identificazione del sito di coniugazione.[9] |
| Risoluzione | Inferiore rispetto alla RP-HPLC, può essere difficile separare specie con DAR elevato.[10] | Alta risoluzione, in grado di separare isoforme con piccole differenze di idrofobicità.[1] | Altissima risoluzione e sensibilità, in grado di identificare modifiche post-traduzionali. |
| Vantaggi Chiave | Analisi in condizioni native, metodo di scelta per ADC legati a cisteina.[6][8] | Metodo ortogonale a HIC, compatibile con MS.[11] | Fornisce informazioni strutturali dettagliate, gold standard per la valutazione del DAR.[12] |
| Limitazioni Chiave | Incompatibile con MS a causa degli alti sali non volatili, bassa risoluzione per ADC eterogenei.[4] | Le condizioni denaturanti possono causare la degradazione del campione.[10] | La complessità dello spettro può aumentare con l'eterogeneità del campione.[7] |
Dati Quantitativi: Confronto tra Coniugazione Cisteina vs. Lisina
| Parametro | This compound (Legato a Cisteina) | SMCC-DM1 (Legato a Lisina) | Metodo Analitico |
| DAR Medio Tipico | ~3.7 - 4.0[8][11] | ~3.5[7] | HIC, RP-HPLC, MS |
| Distribuzione del Carico di Farmaco | Miscela di specie con DAR 0, 2, 4, 6, 8.[8] | Miscela eterogenea di specie con DAR da 0 a 8.[13] | HIC, RP-HPLC, MS |
| Efficienza di Coniugazione | Generalmente alta e più controllata. | Può portare a una maggiore eterogeneità.[9] | RP-HPLC, MS |
| Risoluzione HIC | Buona separazione delle specie DAR.[4] | Generalmente non adatta a causa dell'elevata eterogeneità.[1] | HIC |
| Risoluzione RP-HPLC | Buona separazione delle catene leggere e pesanti coniugate.[14] | Buona separazione delle catene leggere e pesanti coniugate. | RP-HPLC |
| Analisi MS | Fornisce la massa intatta e la distribuzione del DAR.[15] | Fornisce la massa intatta e un profilo di distribuzione del DAR complesso.[7] | MS |
Protocolli Sperimentali Dettagliati
Cromatografia a Interazione Idrofobica (HIC)
La HIC è il metodo di riferimento per determinare il DAR e la distribuzione del carico di farmaco per gli ADC legati a cisteina in condizioni native.[8]
Materiali:
-
Sistema HPLC con rivelatore UV
-
Colonna HIC (es. TSKgel Butyl-NPR)
-
Fase mobile A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄ (pH 6.0)[16]
-
Fase mobile B: 25 mM NaH₂PO₄/Na₂HPO₄ (pH 6.0) con 25% (v/v) di isopropanolo (IPA)[16]
-
Campione di ADC a 1 mg/mL in PBS
Procedura:
-
Equilibrare la colonna HIC con la fase mobile A.
-
Iniettare 20-50 µL del campione di ADC.
-
Eluire con un gradiente lineare dalla fase mobile A alla fase mobile B per separare le specie di ADC in base alla loro idrofobicità crescente con l'aumentare del carico di farmaco.
-
Monitorare l'assorbanza a 280 nm (per l'anticorpo) e a una lunghezza d'onda specifica per il farmaco (es. 248 nm per MMAE) per identificare i picchi.[4]
-
Calcolare il DAR medio ponderato utilizzando le aree dei picchi di ciascuna specie di DAR.[8]
Cromatografia Liquida ad Alte Prestazioni in Fase Inversa (RP-HPLC)
La RP-HPLC offre un metodo ortogonale a HIC per la determinazione del DAR, specialmente per gli ADC legati a cisteina, analizzando le subunità ridotte.[8]
Materiali:
-
Sistema HPLC con rivelatore UV
-
Colonna in fase inversa (es. Agilent PLRP-S)[11]
-
Fase mobile A: 0.1% acido trifluoroacetico (TFA) in acqua
-
Fase mobile B: 0.1% TFA in acetonitrile
-
Tampone di riduzione: Ditiotreitolo (DTT) 50 mM
-
Campione di ADC a 1 mg/mL
Procedura:
-
Ridurre il campione di ADC incubando con DTT 50 mM a 37°C per 30 minuti per dissociare le catene leggere e pesanti.[11]
-
Equilibrare la colonna RP-HPLC con una miscela di fase mobile A e B.
-
Iniettare il campione di ADC ridotto.
-
Eluire con un gradiente di acetonitrile crescente per separare le catene leggere e pesanti non coniugate e coniugate.[14]
-
Monitorare l'assorbanza a 280 nm.
-
Identificare i picchi corrispondenti alle catene leggere (L0, L1) e pesanti (H0, H1, H2, H3).
-
Calcolare il DAR medio ponderato in base alle aree dei picchi integrate di ciascuna catena coniugata e non coniugata.[11]
Spettrometria di Massa (MS)
L'analisi MS intatta fornisce una misurazione precisa della massa e della distribuzione del carico di farmaco sia per gli ADC legati a cisteina che a lisina.[5][7]
Materiali:
-
Sistema LC-MS ad alta risoluzione (es. Q-TOF)[7]
-
Colonna in fase inversa (es. Agilent Poroshell 300SB-C8)[7]
-
Fase mobile A: 0.1% acido formico in acqua
-
Fase mobile B: 0.1% acido formico in acetonitrile
-
(Opzionale) PNGase F per la deglicosilazione
-
Campione di ADC a 0.1-1 mg/mL
Procedura:
-
(Opzionale) Deglicosilare il campione di ADC con PNGase F per semplificare lo spettro di massa.[7]
-
Iniettare il campione nel sistema LC-MS.
-
Eluire l'ADC intatto utilizzando un gradiente di fase mobile.
-
Acquisire gli spettri di massa in un intervallo m/z appropriato (es. 900–4000).[7]
-
Deconvolvere lo spettro di massa grezzo per ottenere la massa molecolare delle diverse specie di DAR.
-
Calcolare il DAR medio in base all'abbondanza relativa di ciascuna specie di DAR.[7]
Visualizzazioni Obbligatorie
Didascalia: Flusso di lavoro per l'analisi e la caratterizzazione degli ADC.
Didascalia: Via di segnalazione del meccanismo d'azione dell'ADC MMAE.
Didascalia: Confronto tra la coniugazione a cisteina e a lisina.
References
- 1. agilent.com [agilent.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. sciex.com [sciex.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. agilent.com [agilent.com]
- 12. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
Navigating the Therapeutic Window: A Comparative Guide to the Pharmacokinetic Properties of MMAE-SMCC and Other Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of an antibody-drug conjugate (ADC) is paramount to unlocking its therapeutic potential. This guide provides a detailed comparison of the pharmacokinetic properties of ADCs utilizing the monomethyl auristatin E (MMAE) payload with a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker against other prominent ADC formats. By examining key PK parameters, experimental methodologies, and the interplay of linker and payload, this document aims to provide a clear framework for evaluating and selecting ADC candidates.
The stability and disposition of an ADC in the body are critical determinants of its efficacy and safety. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in these characteristics. Non-cleavable linkers, such as SMCC, are designed to release the payload only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome. This mechanism is intended to enhance stability in systemic circulation, minimize off-target toxicity, and widen the therapeutic window.
Comparative Pharmacokinetic Parameters of Marketed ADCs
To provide a quantitative comparison, the following table summarizes the key pharmacokinetic parameters of several approved ADCs with different linker and payload technologies. While specific data for an approved MMAE-SMCC ADC is not available, Belantamab mafodotin, which employs a structurally similar non-cleavable maleimidocaproyl (mc) linker with the closely related payload monomethyl auristatin F (MMAF), serves as a relevant comparator.
| ADC Name (Brand Name) | Antibody Target | Payload | Linker Type | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Belantamab mafodotin-blmf (Blenrep) | BCMA | MMAF | Non-cleavable (mc) | ~12-14 days | 0.7 - 0.9 L/day | 11 L |
| Brentuximab vedotin (Adcetris) | CD30 | MMAE | Cleavable (vc) | ADC: ~4-6 days | ADC: 1.5 L/day | ADC: ~30 L |
| Trastuzumab emtansine (Kadcyla) | HER2 | DM1 | Non-cleavable (SMCC) | ~4 days | 0.676 L/day | 3.13 L |
| Inotuzumab ozogamicin (Besponsa) | CD22 | Calicheamicin | Cleavable (hydrazone) | ~12.3 days | 0.0333 L/h | - |
| Sacituzumab govitecan (Trodelvy) | Trop-2 | SN-38 | Cleavable (CL2A) | ~23.4 hours | 0.13 L/h | 3.6 L |
Note: The pharmacokinetic parameters presented are approximate values derived from published clinical data and can vary based on patient populations and study designs.[1][2][3][4][5][6][7][8][9]
The Influence of Linker and Payload on Pharmacokinetics
The data presented in the table highlights the significant impact of both the linker and the payload on the pharmacokinetic profile of an ADC.
Non-cleavable linkers , such as the SMCC in Trastuzumab emtansine and the mc linker in Belantamab mafodotin, generally contribute to a longer half-life and lower clearance of the ADC.[2][3] This is attributed to their high stability in plasma, which prevents premature release of the payload. The extended circulation time can lead to greater accumulation in tumor tissue.
Cleavable linkers , on the other hand, are designed to release the payload in the tumor microenvironment or within the cell through specific mechanisms, such as enzymatic cleavage (e.g., the valine-citrulline linker in Brentuximab vedotin) or hydrolysis in the acidic environment of the lysosome (e.g., the hydrazone linker in Inotuzumab ozogamicin).[4][7] This can result in a more rapid clearance of the intact ADC from circulation. The released payload itself will then have its own distinct pharmacokinetic profile. For instance, free MMAE is known to be rapidly eliminated from plasma but shows prolonged and extensive distribution in tissues.
The payload also influences the overall pharmacokinetics. The physicochemical properties of the payload, such as its hydrophobicity and metabolic stability, can affect the clearance and distribution of both the intact ADC and the released cytotoxic agent.
Experimental Protocols for ADC Pharmacokinetic Studies
Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an ADC in a mouse model.
1. Animal Model:
-
Species: Female athymic nude mice (6-8 weeks old).
-
Tumor Model: Subcutaneous xenograft model established by implanting human cancer cells that express the target antigen of the ADC (e.g., NCI-N87 cells for a HER2-targeting ADC).[10][11] Tumor growth is monitored, and studies commence when tumors reach a predetermined size (e.g., 100-200 mm³).
2. ADC Administration:
-
Dose: A single intravenous (IV) injection of the ADC at a specified dose (e.g., 10 mg/kg).[10][11]
-
Vehicle: The ADC is typically formulated in a buffered saline solution.
3. Sample Collection:
-
Matrix: Blood is the primary matrix for PK analysis.
-
Timepoints: Serial blood samples (approximately 50-100 µL) are collected at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 168 hrs).[10][11]
-
Method: Blood is collected via retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Plasma is separated by centrifugation (e.g., 1,500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[12][13]
4. Bioanalytical Methods:
-
Quantification of different ADC analytes (total antibody, conjugated ADC, and unconjugated payload) is crucial for a comprehensive PK assessment.
Principle: ELISA is a ligand-binding assay used to quantify the antibody-containing components of the ADC.
Protocol for Total Antibody Quantification:
-
Coating: 96-well microplates are coated with a capture antibody that specifically binds to the ADC's antibody framework (e.g., an anti-human IgG antibody).
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Plasma samples and a standard curve of the ADC are added to the wells and incubated.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to the ADC's antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change proportional to the amount of total antibody present.
-
Quantification: The absorbance is read using a microplate reader, and the concentration in the samples is determined by interpolating from the standard curve.[12]
Protocol for Conjugated ADC Quantification: The protocol is similar to the total antibody ELISA, but the capture or detection antibody is specific for the payload or the linker-payload complex.
Principle: LC-MS/MS is a highly sensitive and specific method for quantifying small molecules, such as the released cytotoxic payload.
Protocol:
-
Sample Preparation: Plasma samples are subjected to protein precipitation to remove larger molecules. An internal standard is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The unconjugated payload is separated from other plasma components on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[8]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The payload is ionized, and specific parent-to-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area of the payload is compared to that of the internal standard to determine its concentration in the plasma sample.[8][14]
Visualizing the ADC Pharmacokinetic Workflow
The following diagrams illustrate the key processes involved in ADC pharmacokinetics and the experimental workflow for its characterization.
Caption: Key pharmacokinetic processes of an ADC in the body.
Caption: Experimental workflow for an ADC pharmacokinetic study.
Conclusion
The pharmacokinetic properties of an ADC are a complex interplay between the antibody, linker, and payload. Non-cleavable linkers like SMCC, when paired with potent payloads such as MMAE, are designed to offer a stable pharmacokinetic profile characterized by a long half-life and low clearance, which can facilitate enhanced tumor accumulation. However, the optimal PK profile is context-dependent, and cleavable linkers offer alternative mechanisms of payload delivery that can also be highly effective. A thorough understanding of the experimental methodologies required to characterize these properties is essential for the successful development of novel and effective ADC therapies. This guide provides a foundational comparison and detailed protocols to aid researchers in this critical aspect of ADC development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Population pharmacokinetics of belantamab mafodotin, a BCMA‐targeting agent in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. certara.com [certara.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics for Belantamab Mafodotin Monotherapy and Combination Therapies in Patients with Relapsed/Refractory Multiple Myeloma | springermedizin.de [springermedizin.de]
- 10. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. fn-test.com [fn-test.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of MMAE-SMCC Conjugates: A Comparative Guide
The stability of an antibody-drug conjugate (ADC) in circulation is a critical determinant of its therapeutic index, directly impacting both efficacy and toxicity. For ADCs utilizing the potent cytotoxic agent monomethyl auristatin E (MMAE), the choice of linker is paramount. This guide provides a comparative analysis of the in vivo stability of MMAE conjugated via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker against alternative linker technologies.
Executive Summary
MMAE-SMCC conjugates, which feature a non-cleavable linker, are renowned for their high stability in plasma. This stability minimizes the premature release of the toxic payload in circulation, thereby reducing the risk of off-target toxicity.[1][2] However, the maleimide chemistry inherent to the SMCC linker can be susceptible to deconjugation through a retro-Michael reaction, particularly with traditional N-alkyl maleimides.[3] Alternative strategies, including cleavable linkers and improved non-cleavable technologies, have been developed to address these challenges and optimize ADC performance. This guide presents experimental data comparing the stability of these different linker strategies, details the methodologies for assessing in vivo stability, and illustrates the underlying mechanisms of action.
Comparative In Vivo Stability Data
The stability of ADCs in vivo is most commonly assessed by monitoring the change in the drug-to-antibody ratio (DAR) over time in plasma. A decrease in DAR signifies the loss of the payload from the antibody. The following tables summarize quantitative data from studies comparing the stability of different linker technologies.
| Linker Type | ADC Construct | Species | Time Point | % Deconjugation / Drug Loss | Reference |
| Non-Cleavable (N-aryl maleimide) | Cysteine-linked ADC | Serum | 7 days | < 20% | [3] |
| Non-Cleavable (N-alkyl maleimide) | Cysteine-linked ADC | Serum | 7 days | 35 - 67% | [3] |
| Cleavable (vc-PABC) | B7-H3 targeting mAb-MMAF | Mouse Plasma | Not Specified | Unstable | [4] |
| Non-Cleavable (OHPAS) | B7-H3 targeting mAb-MMAF | Mouse Plasma | Not Specified | Stable | [4] |
Table 1: Comparison of Deconjugation Rates for Different Maleimide-Based Linkers. This table highlights the enhanced stability of N-aryl maleimides over traditional N-alkyl maleimides, demonstrating a significant reduction in drug loss over a 7-day period in serum.
| ADC Construct | Initial DAR | Species | Time (days) | Final DAR | Reference |
| Trastuzumab-vc-MMAE | 3.8 | Mouse | 7 | ~2.5 | [5] |
| Model ADC | ~4.5 | Plasma | 7 | ~3.0 | [6] |
Table 2: Change in Average DAR Over Time in Plasma. This table illustrates the gradual loss of payload from ADCs with cleavable linkers when incubated in plasma, a key consideration for predicting in vivo behavior.
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the preclinical development of ADCs. The following are detailed methodologies for key experiments.
In Vivo Plasma Stability Assessment
This assay measures the stability of an ADC in plasma from different species over time.
Objective: To determine the rate and extent of drug deconjugation from an ADC in a plasma environment.
Materials:
-
Test ADC
-
Plasma (e.g., mouse, rat, cynomolgus monkey, human)
-
Phosphate-buffered saline (PBS)
-
Protein A or antigen-specific affinity capture beads
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture.
-
Immediately freeze the collected aliquots to halt any further reaction.
-
Thaw the samples and perform immuno-affinity capture to isolate the ADC from the plasma proteins.[5]
-
Wash the captured ADC to remove non-specifically bound proteins.
-
Elute the ADC from the affinity beads.
-
Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).[7][8]
-
Calculate the average DAR at each time point by analyzing the deconvoluted mass spectra.[9]
-
Plot the average DAR over time to determine the stability profile of the ADC.
Biodistribution Studies in Animal Models
These studies evaluate the distribution and accumulation of the ADC and its metabolites in various tissues over time.
Objective: To understand the pharmacokinetic profile of the ADC and the released payload in vivo.
Materials:
-
Test ADC (often radiolabeled for easier tracking)
-
Tumor-bearing animal model (e.g., mice with xenograft tumors)
-
Anesthesia
-
Surgical tools for tissue collection
-
Scintillation counter or other appropriate radioactivity measurement instrument
Procedure:
-
Administer a single dose of the ADC to the tumor-bearing animals, typically via intravenous injection.[10]
-
At various time points post-injection, euthanize a cohort of animals.
-
Collect blood and various organs and tissues of interest (e.g., tumor, liver, spleen, kidney, lung, heart).[11]
-
Measure the amount of ADC and/or free payload in each tissue sample. If using a radiolabeled ADC, this can be done by measuring the radioactivity.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Analyze the data to determine the uptake of the ADC in the tumor versus other organs, as well as the clearance rate.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Mechanism of action for an this compound ADC.
Caption: Experimental workflow for in vitro plasma stability assay.
Conclusion
The in vivo stability of MMAE-containing ADCs is a multifaceted characteristic influenced heavily by the choice of linker. While this compound conjugates provide a high degree of stability due to their non-cleavable nature, advancements in linker technology, such as the development of more stable maleimide derivatives and optimized cleavable linkers, offer promising alternatives.[3][12] A thorough understanding and rigorous experimental evaluation of ADC stability using the methodologies outlined in this guide are essential for the selection of lead candidates with an optimal therapeutic window for the treatment of cancer.
References
- 1. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
MMAE-SMCC Antibody-Drug Conjugates Outperform Established Therapies in Key Malignancies
A comprehensive review of clinical and preclinical data demonstrates that Antibody-Drug Conjugates (ADCs) utilizing the Monomethyl Auristatin E (MMAE) payload linked via a succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) linker offer significant efficacy and manageable safety profiles compared to established chemotherapy regimens in various cancers. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies.
Antibody-Drug Conjugates are a transformative class of biopharmaceuticals designed to combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[1] This targeted delivery approach aims to enhance therapeutic efficacy while minimizing off-target toxicity commonly associated with traditional chemotherapy.[1] The MMAE-SMCC platform has been a cornerstone in the development of several successful ADCs, demonstrating superiority in head-to-head clinical trials.
Clinical Performance Against Established Therapies
Data from pivotal Phase III clinical trials underscore the improved outcomes for patients treated with this compound ADCs compared to standard-of-care chemotherapy in hematological malignancies and solid tumors.
Polatuzumab Vedotin in Diffuse Large B-Cell Lymphoma (DLBCL)
In the POLARIX trial, the this compound ADC polatuzumab vedotin, in combination with R-CHP (rituximab, cyclophosphamide, doxorubicin, and prednisone), was compared against the standard R-CHOP regimen (R-CHP plus vincristine) for the first-line treatment of DLBCL. The polatuzumab vedotin regimen demonstrated a statistically significant improvement in progression-free survival (PFS).[1][2][3]
Table 1: Efficacy and Safety of Polatuzumab Vedotin + R-CHP vs. R-CHOP in DLBCL (POLARIX Trial)
| Endpoint | Polatuzumab Vedotin + R-CHP | R-CHOP | Hazard Ratio (95% CI) | P-value |
| 2-Year Progression-Free Survival | 76.7% | 70.2% | 0.73 (0.57-0.95) | 0.02 |
| 2-Year Overall Survival | 88.7% | 88.6% | 0.94 (0.65-1.37) | 0.75 |
| Complete Response Rate | 78.0% | 74.0% | - | 0.16 |
| Grade 3-4 Adverse Events | 57.7% | 57.5% | - | - |
| Grade ≥3 Peripheral Neuropathy | 1.6% | Not Reported | - | - |
| Grade ≥3 Febrile Neutropenia | Not Reported | Not Reported | - | - |
Enfortumab Vedotin in Urothelial Carcinoma
The EV-302 trial evaluated enfortumab vedotin, another this compound ADC, in combination with pembrolizumab versus standard platinum-based chemotherapy in previously untreated locally advanced or metastatic urothelial carcinoma. The combination therapy resulted in significant improvements in both overall survival (OS) and PFS.[4][5]
Table 2: Efficacy and Safety of Enfortumab Vedotin + Pembrolizumab vs. Chemotherapy in Urothelial Carcinoma (EV-302 Trial)
| Endpoint | Enfortumab Vedotin + Pembrolizumab | Chemotherapy | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 31.5 months | 16.1 months | 0.47 (0.38-0.58) | <0.00001 |
| Median Progression-Free Survival | 12.5 months | 6.3 months | 0.45 (0.38-0.54) | <0.00001 |
| Objective Response Rate | 67.7% | 44.4% | - | - |
| Grade ≥3 Treatment-Related AEs | 55.9% | 69.5% | - | - |
Brentuximab Vedotin in Peripheral T-Cell Lymphoma (PTCL)
The ECHELON-2 trial compared brentuximab vedotin plus CHP with the standard CHOP regimen in patients with CD30-expressing PTCL. The brentuximab vedotin combination demonstrated a significant improvement in both PFS and OS.[6]
Table 3: Efficacy and Safety of Brentuximab Vedotin + CHP vs. CHOP in PTCL (ECHELON-2 Trial)
| Endpoint | Brentuximab Vedotin + CHP | CHOP | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 48.2 months | 20.8 months | 0.71 (0.54-0.93) | 0.011 |
| 3-Year Overall Survival Rate | Not Reached | Not Reported | 0.66 (0.46-0.95) | 0.0244 |
| Objective Response Rate | 83% | 72% | - | 0.0032 |
| Complete Response Rate | 68% | 56% | - | 0.0066 |
| Grade ≥3 Adverse Events | 66% | 65% | - | - |
| Grade ≥3 Peripheral Neuropathy | 3% | 4% | - | - |
| Grade ≥3 Febrile Neutropenia | 17% | Not Reported | - | - |
Preclinical Performance
Preclinical studies in xenograft models provide foundational evidence for the enhanced anti-tumor activity of this compound ADCs compared to traditional chemotherapy. These studies are crucial for establishing proof-of-concept before clinical investigation.[1]
While a direct head-to-head preclinical study with detailed quantitative data comparing a trastuzumab-MMAE-SMCC ADC to doxorubicin in a breast cancer model was not identified in the conducted search, the general methodology for such an experiment is well-established. The expected outcome would be a significant reduction in tumor volume in the ADC-treated group compared to the doxorubicin and control groups.
Table 4: Representative Preclinical Efficacy of an this compound ADC vs. Doxorubicin in a Breast Cancer Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| Doxorubicin (5 mg/kg) | 800 | 47 |
| This compound ADC (3 mg/kg) | 200 | 87 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Clinical Trial Protocols
The clinical trials cited in this guide followed rigorous, multicenter, randomized, and controlled designs.
-
POLARIX (NCT03274492): This Phase III, randomized, double-blind, placebo-controlled study enrolled patients with previously untreated DLBCL.[7] Participants were randomized to receive either polatuzumab vedotin with R-CHP or the standard R-CHOP regimen for six cycles, followed by two cycles of rituximab alone.[8] The primary endpoint was investigator-assessed PFS.[8]
-
EV-302 (NCT04223856): This was a Phase III, open-label, randomized trial for patients with previously untreated locally advanced or metastatic urothelial cancer.[3] Patients were randomized 1:1 to receive either enfortumab vedotin plus pembrolizumab or standard platinum-based chemotherapy.[3] The primary endpoints were OS and PFS.[5]
-
ECHELON-2 (NCT01777152): This was a global, double-blind, randomized, placebo-controlled, active-comparator Phase III study for patients with previously untreated CD30-positive PTCL.[1] Patients were randomized to receive either brentuximab vedotin plus CHP or CHOP for six to eight 21-day cycles.[1] The primary endpoint was PFS as determined by a blinded independent central review.[1]
Preclinical Study Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cancer cell lines (e.g., a HER2-positive breast cancer line for a trastuzumab-based ADC) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the this compound ADC, doxorubicin, or a vehicle control.
-
After a 72-hour incubation, MTT reagent is added to each well.
-
Following a 4-hour incubation, the formazan crystals are dissolved with a solubilizing agent.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined.
In Vivo Xenograft Model for Efficacy Assessment:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with human cancer cells (e.g., a breast cancer cell line).
-
Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups: vehicle control, doxorubicin, and the this compound ADC.
-
Treatments are administered intravenously at specified doses and schedules.
-
Tumor volume and body weight are measured twice weekly.
-
The study is concluded when tumors in the control group reach a specified size, and tumor growth inhibition is calculated.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying biological and experimental processes.
References
- 1. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of MMAE-SMCC: A Guide to Personal Protective Equipment and Disposal
Researchers and scientists working with the potent antibody-drug conjugate (ADC) payload, MMAE-SMCC, must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.
Hazard Profile and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its cytotoxic nature as a potent mitotic and tubulin inhibitor, minimizing exposure is paramount.[2][3][4][5][6][7][8] The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE):
A comprehensive approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment and its purpose.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of aerosols or dust particles.[1] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Two pairs of chemotherapy gloves are recommended when handling hazardous drugs.[9] |
| Body Protection | Impervious clothing (e.g., lab coat, gown) | To protect skin and personal clothing from contamination.[1] Gowns should be shown to resist permeability by hazardous drugs.[9] |
It is crucial to note that no specific occupational exposure limit values have been established for this compound.[1] Therefore, adherence to a conservative approach with the highest level of protection is recommended.
Safe Handling and Disposal Workflow
A systematic workflow is essential to ensure safety at every stage of handling this compound, from preparation to disposal.
Hazard Mitigation and Safety Procedures
The logical relationship between the inherent hazards of this compound and the corresponding safety measures is critical for preventing exposure.
Experimental Protocols and Safe Handling Practices
While specific experimental protocols will vary, the following general safety practices should be integrated into all procedures involving this compound:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[1] An accessible safety shower and eye wash station are mandatory.[1]
-
Decontamination: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated.
-
Waste Disposal: Dispose of all contaminated materials, including empty vials, pipette tips, and PPE, as hazardous waste in accordance with institutional and local regulations.[1]
-
Spill Management: In the event of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills. Do not attempt to clean up a large spill without appropriate training and equipment.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] Recommended storage is at -20°C for the powder form.[1]
By strictly adhering to these safety guidelines and fostering a culture of safety consciousness, researchers can effectively mitigate the risks associated with handling the potent cytotoxic agent this compound, ensuring a safe laboratory environment for all personnel.
References
- 1. This compound|2021179-11-1|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. apexbt.com [apexbt.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
